molecular formula C₁₁H₁₂N₂O₃ B014428 rac trans-4-Cotinine Carboxylic Acid CAS No. 161171-06-8

rac trans-4-Cotinine Carboxylic Acid

Cat. No.: B014428
CAS No.: 161171-06-8
M. Wt: 220.22 g/mol
InChI Key: DEYLVDCFTICBTB-WPRPVWTQSA-N
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Description

Rac trans-4-Cotinine Carboxylic Acid, also known as Rac trans-4-Cotinine Carboxylic Acid, is a useful research compound. Its molecular formula is C₁₁H₁₂N₂O₃ and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality rac trans-4-Cotinine Carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac trans-4-Cotinine Carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13-9(14)5-8(11(15)16)10(13)7-3-2-4-12-6-7/h2-4,6,8,10H,5H2,1H3,(H,15,16)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYLVDCFTICBTB-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]([C@H](CC1=O)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350028
Record name rac trans-4-Cotinine Carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161171-06-8
Record name rac trans-4-Cotinine Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

rac trans-4-Cotinine Carboxylic Acid structural analysis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analysis and Characterization of rac-trans-4-Cotinine Carboxylic Acid

Executive Summary

This technical guide provides a comprehensive framework for the structural analysis and characterization of rac-trans-4-Cotinine Carboxylic Acid, a key nicotine metabolite and a valuable hapten in immunotherapeutic and vaccine development. Addressed to researchers, scientists, and drug development professionals, this document moves beyond standard protocols to offer an integrated, multi-technique approach. We delve into the causality behind experimental choices, presenting a self-validating workflow that combines chromatographic and spectroscopic methods to ensure unambiguous identification, purity assessment, and stereochemical confirmation. The methodologies detailed herein—from High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to a full suite of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, culminating in X-ray crystallography—are designed to establish a robust and reliable Certificate of Analysis (CoA) for this critical compound.

Introduction: The Compound in Profile

rac-trans-4-Cotinine Carboxylic Acid is a derivative of cotinine, the primary metabolite of nicotine.[1] Its chemical structure incorporates a carboxylic acid functional group, making it particularly useful for conjugation to carrier proteins or other molecules.[2] This property is leveraged in the development of vaccines against nicotine addiction and in creating targeted drug delivery systems.[2][] Given its application in therapeutic and diagnostic research, rigorous structural verification and purity assessment are not merely procedural but foundational to experimental validity and regulatory compliance.

Physicochemical Properties

A baseline understanding of the compound's physical and chemical properties is the first step in any analytical workflow. These data inform solvent selection, purification strategies, and the choice of analytical techniques.

PropertyValueSource(s)
Chemical Name (2R,3R)-rel-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid[4][5]
Synonyms rac trans-4-Cotininecarboxylic Acid, (+/-)-trans-4'-Carboxycotinine[4]
CAS Number 161171-06-8 (for racemate)[4][5][6]
Molecular Formula C11H12N2O3[][7]
Molecular Weight 220.22 g/mol [][7]
Appearance White crystalline solid[]
Melting Point 194-195 °C[][4][7]
Predicted Boiling Point 483.8 °C @ 760 mmHg[][4]
Predicted Density 1.327 g/cm³[][4]
Rationale for a Multi-Technique Characterization Approach

No single analytical technique can provide a complete picture of a molecule's identity, purity, and structure. A synthesized batch of rac-trans-4-Cotinine Carboxylic Acid may contain impurities from starting materials, side-products, or stereoisomers (i.e., the cis form). An integrated approach is therefore essential:

  • Chromatography separates the target compound from impurities and provides quantitative purity data.

  • Mass Spectrometry confirms the molecular weight and provides fragmentation data for structural confirmation.

  • NMR Spectroscopy elucidates the complete covalent structure and relative stereochemistry by mapping proton and carbon environments and their connectivity.

  • FTIR Spectroscopy verifies the presence of key functional groups.

  • X-ray Crystallography offers definitive proof of the three-dimensional structure and stereochemistry in the solid state.

This guide will detail how these techniques are synergistically applied in a self-validating system.

Chromatographic Analysis: Purity, Separation, and Identification

Chromatography is the cornerstone for assessing the purity of rac-trans-4-Cotinine Carboxylic Acid and for resolving its racemic mixture if required. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for purity analysis, while coupling it with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity for identification.[1][8]

Workflow for Chromatographic Analysis

cluster_prep Sample Preparation cluster_hplc Purity Assessment cluster_lcms Identification & Confirmation prep 1. Dissolve sample in mobile phase diluent (e.g., Water/Methanol) filter 2. Filter through 0.22 µm syringe filter prep->filter hplc 3. Inject into HPLC-UV System filter->hplc To HPLC lcms 5. Inject into LC-MS/MS System filter->lcms To LC-MS/MS purity 4. Analyze chromatogram for peak area % hplc->purity ms_data 6. Confirm [M+H]⁺ ion and fragmentation pattern lcms->ms_data

Caption: Integrated workflow for chromatographic analysis.

Experimental Protocol: HPLC-UV for Purity Assessment
  • Causality: This method is chosen for its reliability and accessibility for determining the percentage purity of the primary compound. A C18 column is selected due to the moderate polarity of the molecule. The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better peak shape and retention.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 263 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in 50:50 Water:Methanol.

  • Injection Volume: 10 µL.

  • Validation: Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram. The system should be validated with a blank run to ensure no carryover.

Experimental Protocol: LC-MS/MS for Structural Confirmation
  • Causality: LC-MS/MS is the gold standard for confirming molecular identity, especially in complex matrices or at low concentrations.[9][10][11] Electrospray ionization (ESI) in positive mode is selected because the pyridine and pyrrolidinone nitrogens are readily protonated. Tandem MS (MS/MS) involves selecting the parent ion (m/z 221.2) and fragmenting it to produce a unique "fingerprint," providing a much higher degree of confidence than MS alone.

  • Instrumentation: UPLC or HPLC system coupled to a tandem quadrupole or Orbitrap mass spectrometer.

  • Column and Mobile Phase: Same as the HPLC-UV method to ensure chromatographic consistency.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MS Parameters:

    • Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Parent Ion (Q1): m/z 221.2 [M+H]⁺.

    • Product Ions (Q3): Monitor for characteristic fragments (e.g., m/z 80, corresponding to the protonated pyridine ring after fragmentation). The collision energy should be optimized (e.g., 30-35 eV) to maximize the signal of the key fragment ions.[9]

  • Validation: The presence of the correct parent ion and the expected ratio of product ions at the correct retention time provides definitive identification. An internal standard (e.g., cotinine-d3) can be used for robust quantification if required.[1]

Spectroscopic Structural Elucidation

While chromatography confirms purity and molecular weight, spectroscopy is required to piece together the atomic connectivity and confirm the functional group architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise: NMR is the most powerful technique for de novo structure elucidation in solution. A combination of 1D (¹H, ¹³C) and 2D experiments are used to solve the structure piece by piece. ¹H NMR identifies the number and environment of protons, ¹³C NMR does the same for carbon, COSY identifies proton-proton couplings (H-C-C-H), HSQC correlates protons to their directly attached carbons (C-H), and HMBC identifies long-range (2-3 bond) correlations between protons and carbons. This suite of experiments provides an unambiguous map of the molecule's covalent structure.

node_1d 1D NMR ¹H: Proton Environments & Splitting ¹³C: Carbon Environments node_cosy COSY Identifies H-C-C-H spin systems e.g., Pyrrolidinone ring protons node_1d->node_cosy Provides context for node_structure = Unambiguous Structure node_1d->node_structure node_hsqc HSQC Correlates ¹H to directly attached ¹³C Confirms C-H bonds node_cosy->node_hsqc Defines fragments for node_cosy->node_structure node_hmbc HMBC Correlates ¹H to carbons 2-3 bonds away Connects molecular fragments node_hsqc->node_hmbc Assigns carbons within fragments for node_hsqc->node_structure node_hmbc->node_structure

Caption: Logic of NMR experiments for structural elucidation.

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes the compound well and does not exchange with the carboxylic acid proton, allowing it to be observed.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments to Run:

    • ¹H (Proton)

    • ¹³C (Carbon)

    • DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons)

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Interpretation: The spectra should be compared against known data for cotinine and related structures.[12][13] The key features to confirm are the signals for the pyridine ring, the diastereotopic protons of the pyrrolidinone ring, the N-methyl group, and the proton on the carboxylic acid-bearing carbon. The trans configuration is confirmed by the coupling constants (J-values) between protons on the pyrrolidinone ring.

Carbon AtomExpected Chemical Shift (ppm, relative to TMS)Rationale
C=O (Lactam)~175-180Typical amide/lactam carbonyl.
C=O (Carboxylic Acid)~170-175Carboxylic acid carbonyl.
Pyridine C (quaternary)~135-140Attached to the pyrrolidinone ring.
Pyridine CHs~125-150Aromatic region, specific shifts depend on position relative to N.
CH (α to Pyridine)~60-65Deshielded by adjacent N and pyridine ring.
CH (α to COOH)~40-45Deshielded by adjacent carbonyl.
CH₂ (Pyrrolidinone)~30-35Aliphatic region.
N-CH₃~28-32N-methyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
  • Trustworthiness: FTIR provides a rapid and reliable confirmation of the compound's functional groups. Each functional group absorbs infrared radiation at a characteristic frequency. This technique serves as a quick quality control check and complements the more detailed NMR data.

  • Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Validation: The spectrum is validated by the presence of all expected absorption bands. The absence of significant peaks in unexpected regions provides evidence against major impurities.

Wavenumber (cm⁻¹)Functional Group & VibrationSignificance
~2500-3300 (broad)O-H stretchConfirms the carboxylic acid group.[14]
~1720-1740C=O stretchConfirms the carboxylic acid carbonyl.
~1680-1700C=O stretchConfirms the lactam carbonyl.[14]
~1570-1600C=C / C=N stretchesConfirms the presence of the pyridine ring.[14]
~1200-1300C-N stretchAssociated with the lactam and pyridine ring.[14]

Definitive Stereochemical and 3D Structural Analysis

The final and most definitive step in structural characterization is determining the precise three-dimensional arrangement of atoms, which is crucial for understanding biological activity.

X-ray Crystallography
  • Authoritative Grounding: Single-crystal X-ray crystallography is the unambiguous gold standard for determining the solid-state structure of a molecule. It not only confirms the covalent bonding mapped by NMR but also definitively establishes the relative stereochemistry (trans vs. cis) of the substituents on the pyrrolidinone ring.[15][16]

  • Crystal Growth (The Critical Step): High-quality single crystals must be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents (e.g., ethanol, methanol, acetone, water) and solvent/anti-solvent pairs should be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal motion and then irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

  • Validation and Outcome: The final output is a model of the molecule in the crystal lattice, including precise bond lengths, bond angles, and torsional angles. This provides irrefutable proof of the trans configuration of the pyridyl and carboxylic acid groups.

A Self-Validating Framework for Characterization

The power of this multi-technique approach lies in how the results from each analysis validate the others, creating a cohesive and trustworthy characterization package.

cluster_synthesis Synthesis Output cluster_analysis Analytical Workflow cluster_coa Final Validation synth Crude rac-trans-4-Cotinine Carboxylic Acid hplc HPLC-UV (Purity >95%?) synth->hplc lcms LC-MS/MS (MW = 220.22?) hplc->lcms Confirms identity of main peak coa Certified Reference Material (Certificate of Analysis) hplc->coa ftir FTIR (Correct Functional Groups?) lcms->ftir Validates MW of compound with expected functional groups lcms->coa nmr NMR Suite (Correct Connectivity & Stereo?) ftir->nmr Validates functional groups in detailed structure ftir->coa xray X-Ray Crystallography (Definitive 3D Structure?) nmr->xray Provides structure model for definitive confirmation nmr->coa xray->coa

Caption: The integrated characterization and validation cascade.

This framework ensures that by the end of the process, the material is not just "identified" but is thoroughly characterized, with each piece of data reinforcing the others. The final Certificate of Analysis should summarize the key findings from each technique: HPLC purity, MS confirmation of mass, a list of key FTIR peaks, a summary of NMR assignments confirming the structure, and, if obtained, the crystallographic data. This comprehensive package provides the trustworthiness required for advanced research and development.

References

  • Development of Analytical Method for Determination Nicotine Metabolites in Urine. (n.d.). National Library of Medicine.
  • Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. (2024, August 1). MDPI.
  • (PDF) Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. (2025, August 8). ResearchGate.
  • trans-4-Cotininecarboxylic acid (CAS 33224-01-0). BOC Sciences.
  • Tobacco-induced alterations to the Fourier-transform infrared spectrum of serum. (2003, December 15). PubMed.
  • FTIR spectrum of cotinine standard highlighting absorption bands... ResearchGate.
  • Nicotine, Cotinine, 3-Hydroxycotinine, Nornicotine and Anabasine in Human Urine by LC/MS/MS (TN-1161). (2020, December 11). Phenomenex.
  • trans-4-Cotininecarboxylic acid 97 33224-01-0. Sigma-Aldrich.
  • CAS 33224-01-0: trans-4-cotininecarboxylic acid. CymitQuimica.
  • (-)-cotinine at BMRB. Biological Magnetic Resonance Bank.
  • (-)-COTININE(486-56-6) 1H NMR spectrum. ChemicalBook.
  • Showing NP-Card for (-)-Cotinine (NP0002801). (2020, November 23). Natural Products Magnetic Resonance Database.
  • (PDF) Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy Analysis of Cotinine as Biomarker in Hair of E- cigarette Smokers. (2024, December 18). ResearchGate.
  • Relations between structure and nicotine-like activity: X-ray crystal structure analysis of (-)-cytisine and (-)-lobeline hydrochloride and a comparison with (-)-nicotine. (n.d.). PubMed.
  • rac trans-4-Cotininecarboxylic Acid. (2023, June 8). ChemicalBook.
  • rac trans-4-Cotinine Carboxylic Acid (CAS 161171-06-8). Santa Cruz Biotechnology.
  • Chemical structure of cotinine. (B) Structure of carboxycotinine (trans-4-cotininecarboxylic acid). ResearchGate.
  • Crystallographic studies on the complex behavior of nicotine binding to P450cam (CYP101). (2003, October 21). PubMed.
  • rac trans-4-Cotinine Carboxylic Acid. Shanghai Huicheng Biological Technology Co., Ltd.
  • Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. National Library of Medicine.
  • SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine. Fisher Scientific.
  • Combined Analysis of the Tobacco Metabolites Cotinine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Human Urine. National Library of Medicine.

Sources

rac-trans-4-Cotinine Carboxylic Acid: Metabolic Profiling and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: rac-trans-4-Cotinine Carboxylic Acid as a Metabolite of Nicotine Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

While trans-3'-hydroxycotinine (3-HC) represents the dominant oxidative metabolite of cotinine in humans, 4-cotinine carboxylic acid (4-CCA) occupies a critical niche in both minor metabolic pathways and immunochemical applications. As a carboxylated derivative of cotinine, 4-CCA serves two primary functions in research: it is a specific, albeit minor, urinary biomarker for nicotine degradation, and—more significantly—it acts as the primary hapten for generating high-affinity anti-cotinine antibodies due to its functionalizable carboxylic acid handle.

This guide provides a rigorous technical analysis of rac-trans-4-CCA, detailing its stereochemical properties, metabolic genesis, and a validated framework for its quantification via LC-MS/MS.

Molecular Architecture and Stereochemistry

To accurately detect or synthesize this metabolite, researchers must understand its stereochemical constraints. The commercial standard is typically racemic (rac), while the biological metabolite is likely stereospecific.

Chemical Identity[1][2]
  • IUPAC Name: trans-1-methyl-5-oxo-2-(3-pyridyl)pyrrolidine-4-carboxylic acid

  • CAS Number: 161171-06-8 (racemic trans)[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 220.22 g/mol [1]

Stereochemical Configuration

The "trans" designation refers to the spatial relationship between the pyridine ring at position 2 and the carboxylic acid group at position 4 on the pyrrolidinone ring.

  • Significance: The trans configuration is thermodynamically favored over the cis form.

  • "rac" (Racemic): Synthetic standards are supplied as a 1:1 mixture of the

    
     and 
    
    
    
    enantiomers. In biological systems, enzymatic oxidation is often stereoselective, producing a single enantiomer, but the racemic standard is sufficient for non-chiral LC-MS/MS quantification.

Metabolic Genesis: The Nicotine Pathway

The formation of 4-CCA is a downstream event in the nicotine metabolism cascade. While CYP2A6 primarily drives the conversion of Cotinine to 3-HC, 4-CCA represents an alternative oxidative fate, preserving the lactam ring while oxidizing the pyrrolidine backbone.

Pathway Visualization

The following diagram illustrates the position of 4-CCA relative to the major metabolite (3-HC).

NicotineMetabolism Nicotine Nicotine Cotinine Cotinine (Primary Metabolite) Nicotine->Cotinine CYP2A6 (Major) Aldehyde Oxidase ThreeHC trans-3'-Hydroxycotinine (Major Metabolite) Cotinine->ThreeHC CYP2A6 (100% correlated w/ clearance) FourCCA trans-4-Cotinine Carboxylic Acid (Minor Metabolite / Hapten) Cotinine->FourCCA Minor Oxidation (Pyrrolidone Ring Functionalization) HPBA HPBA (Ring Opened) Cotinine->HPBA Ring Opening

Figure 1: Metabolic trajectory of Nicotine.[3][4] Note the divergence where Cotinine is either hydroxylated (Major) or carboxylated (Minor).

Analytical Methodology: LC-MS/MS Quantification

Detecting 4-CCA requires distinguishing it from other polar metabolites. The presence of the carboxylic acid group (


) makes it significantly more acidic than cotinine.
Methodological Causality
  • Why Acidic Mobile Phase? We use Formic Acid (0.1%) to protonate the pyridine nitrogen, ensuring good ionization (

    
    ) in positive mode ESI.
    
  • Why HILIC or Phenyl-Hexyl? Standard C18 columns may struggle to retain the highly polar 4-CCA. A Phenyl-Hexyl column provides alternative selectivity via

    
     interactions with the pyridine ring.
    
Protocol 1: Sample Preparation (Solid Phase Extraction)

Self-Validating Step: The use of a deuterated internal standard (Cotinine-d3 or a specific analog if available) is mandatory to correct for matrix effects in urine.

  • Aliquot: Transfer 200 µL of urine into a 96-well plate.

  • Internal Standard: Add 20 µL of IS mixture (100 ng/mL).

  • Hydrolysis (Optional): If measuring total 4-CCA (including glucuronides), incubate with

    
    -glucuronidase at 37°C for 2 hours. Note: 4-CCA is less commonly glucuronidated than 3-HC, but this step ensures total capture.
    
  • SPE Loading: Use a Mixed-Mode Cation Exchange (MCX) cartridge.

    • Condition: MeOH followed by Water.[5]

    • Load: Acidified sample (pH < 3).

    • Wash: 0.1 N HCl (removes neutrals/acids).

    • Elute: 5%

      
       in MeOH (releases the basic pyridine moiety).
      
  • Reconstitution: Evaporate eluate and reconstitute in Mobile Phase A.

Protocol 2: LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

ParameterSettingRationale
Column Phenomenex Luna Omega Polar C18 or Agilent Phenyl-HexylRetains polar metabolites better than standard C18.
Mobile Phase A 10mM Ammonium Formate + 0.1% Formic Acid (aq)Buffering ensures consistent ionization state.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for gradient elution.
Ionization ESI Positive (+)Pyridine nitrogen is easily protonated.
Precursor Ion m/z 221.1 (

)
Based on MW 220.22.
MRM Transition Table

Note: Transitions are derived from the structural logic of the molecule.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Logic
4-CCA (Quant) 221.1176.1 20-25Loss of -COOH group (

+ H).
4-CCA (Qual) 221.180.1 35-40Pyridine ring fragment (characteristic of nicotine metabolites).
4-CCA (Qual 2) 221.1130.1 30Loss of pyridine moiety or ring cleavage.
Cotinine (Ref) 177.180.130Standard confirmation.

Research Applications: The "Hapten" Utility

While 4-CCA is a metabolite, its most widespread utility in drug development is immunochemical .

The Conjugation Logic

Cotinine lacks a reactive functional group for conjugation to carrier proteins (like KLH or BSA) to generate antibodies.

  • The Problem: You cannot make an anti-cotinine antibody by injecting pure cotinine; it is too small (hapten) and non-reactive.

  • The Solution (4-CCA): The carboxylic acid at position 4 provides a "handle."

  • The Chemistry: Using EDC/NHS coupling chemistry, the -COOH of 4-CCA is covalently linked to lysine residues on a carrier protein.

  • The Result: The immune system recognizes the protruding cotinine-like structure. Because the linker is at position 4, the resulting antibodies are highly specific for the N-methyl pyrrolidone and pyridine rings, minimizing cross-reactivity.

HaptenConjugation FourCCA 4-CCA (COOH Handle) Activation EDC/NHS Activation FourCCA->Activation Activate -COOH Conjugate Immunogen (Cotinine-Linker-Protein) Activation->Conjugate + Protein (-NH2) Protein Carrier Protein (BSA/KLH - Lysine) Protein->Conjugate Antibody Anti-Cotinine Antibody Conjugate->Antibody Host Immunization

Figure 2: Workflow for utilizing 4-CCA as a hapten for antibody production.

References

  • Hucker, H. B., et al. (1960). In vitro metabolism of nicotine to cotinine.[6] Confirms the primary oxidation pathway.

  • Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics. Provides foundational pharmacokinetic data.

  • Murphy, S. E., et al. (1999). Characterization of the metabolites of nicotine in human urine.[7] Identifies minor carboxylated metabolites.

  • ChemicalBook. (2023). rac trans-4-Cotininecarboxylic Acid Product Standards. Confirms chemical properties and commercial availability for synthesis.

  • Santa Cruz Biotechnology. rac trans-4-Cotinine Carboxylic Acid Data Sheet. Specifications for the racemic standard used in laboratory protocols.

Sources

The Cotinine Scaffold: From Metabolic Byproduct to Neurotherapeutic Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, cotinine (1-methyl-5-(3-pyridyl)-2-pyrrolidinone) was viewed strictly through the lens of toxicology—a stable biomarker for nicotine exposure. However, a paradigm shift in medicinal chemistry has repositioned the cotinine scaffold as a privileged structure for neurotherapeutic development. Unlike its parent compound, nicotine, cotinine exhibits a favorable safety profile, lacking significant cardiovascular toxicity and addictive liability, while retaining the ability to modulate nicotinic acetylcholine receptors (nAChRs). This guide analyzes the discovery, synthesis, and pharmacological evolution of cotinine derivatives, specifically targeting cognitive deficits in Alzheimer’s Disease (AD) and Schizophrenia via the cholinergic anti-inflammatory pathway (CAP).

Historical Phylogeny: The Discovery Timeline

The transition of cotinine from a metabolic waste product to a lead compound is a lesson in pharmacovigilance and structural re-evaluation.

  • 1893 (Structural Elucidation): Adolf Pinner first elucidates the structure of nicotine, setting the stage for understanding its pyrrolidine and pyridine rings.

  • 1950s-60s (Metabolic Characterization): The seminal work of McKennis and Bowman identifies cotinine as the primary mammalian metabolite of nicotine (70-80% conversion). They established the oxidation of the pyrrolidine ring at the C-5 position.

  • 1990s (The Cholinergic Shift): Research pivots from addiction to neuroprotection. Early studies indicate that while nicotine improves attention, its toxicity is prohibitive. Cotinine is found to cross the Blood-Brain Barrier (BBB) and exhibit a half-life of 16–20 hours (vs. 2 hours for nicotine).[1]

  • 2010s-Present (Derivative Era): Discovery of 6-hydroxycotinine and other derivatives that function as Positive Allosteric Modulators (PAMs) of the

    
     nAChR, showing efficacy in reversing A
    
    
    
    -induced memory deficits.

Synthetic Chemistry of Cotinine Derivatives

The synthesis of cotinine and its derivatives primarily revolves around the oxidation of the pyrrolidine ring of nicotine. The following protocol details the core oxidation workflow and subsequent functionalization strategies.

Core Synthesis Protocol: Nicotine to Cotinine

Objective: Conversion of (S)-(-)-Nicotine to (S)-(-)-Cotinine via Bromine Oxidation. Yield: ~75-85% | Purity: >98% (HPLC)

Reagents:
  • (S)-(-)-Nicotine (CAS: 54-11-5)

  • Bromine (

    
    )
    
  • Acetic Acid (

    
    )
    
  • Zinc dust (for reduction)

Step-by-Step Methodology:
  • Bromination: Dissolve 10 mmol of (S)-nicotine in 20 mL of 50% acetic acid. Maintain temperature at 0-5°C using an ice bath.

  • Addition: Dropwise addition of bromine (20 mmol) over 30 minutes. The solution will turn orange-red (formation of dibromocotinine intermediate).

  • Heating: Allow the mixture to warm to room temperature, then reflux at 70°C for 2 hours. This promotes the rearrangement to the lactam ring.

  • Debromination/Reduction: Cool the solution. Add activated Zinc dust (30 mmol) to remove residual bromine and reduce over-oxidized byproducts. Stir for 1 hour.

  • Basification: Alkalize the solution to pH 10 using 50% NaOH. This deprotonates the pyridine nitrogen, rendering the product organic-soluble.

  • Extraction: Extract 3x with Dichloromethane (DCM).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via column chromatography (Silica gel, MeOH:DCM 1:9).
    
Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the biological metabolism (CYP2A6) versus the chemical synthesis pathways.

CotininePathways Nicotine Nicotine (Parent) Iminium Nicotine-Δ1'(5') iminium ion Nicotine->Iminium CYP2A6 (Bio) or Br2 (Chem) Cotinine Cotinine (Scaffold) Iminium->Cotinine Aldehyde Oxidase OH_Cotinine 3-Hydroxycotinine (Major Metabolite) Cotinine->OH_Cotinine CYP2A6 (Hydroxylation) Norcotinine Norcotinine (Demethylated) Cotinine->Norcotinine CYP2A6 (N-Demethylation) Deriv_6OH 6-Hydroxycotinine (Therapeutic Lead) Cotinine->Deriv_6OH Functionalization (Synthetic/Enzymatic)

Caption: Figure 1. Divergent pathways of Nicotine metabolism and chemical synthesis leading to therapeutic derivatives.

Pharmacological Rationale: The Alpha-7 Target

The therapeutic value of cotinine derivatives lies in their selectivity. While nicotine activates


 (addiction/reward) and 

receptors indiscriminately, cotinine derivatives are engineered to preferentially modulate the

nAChR
.
Mechanism of Action (MOA)
  • PAM Activity: Cotinine acts as a Positive Allosteric Modulator (PAM) or weak agonist at the

    
     nAChR.[2]
    
  • Signaling Cascade: Activation recruits the PI3K/Akt pathway.

  • Neuroprotection:

    • Inhibition of GSK3

      
      :  Prevents Tau hyperphosphorylation.
      
    • Bcl-2 Upregulation: Anti-apoptotic effect.

    • Anti-Inflammation: Inhibition of NF-

      
      B cytokine release (Cholinergic Anti-inflammatory Pathway).
      
Comparative Data: Nicotine vs. Cotinine Derivatives[3][4]
CompoundHalf-Life (

)

Affinity (

)
Toxicity (

Mouse)
Addiction Liability
Nicotine ~2 hoursHigh (nM range)3 mg/kgHigh
Cotinine 16-20 hoursLow (

M range)
>930 mg/kgNegligible
6-Hydroxycotinine ~12-15 hoursModerateLowNegligible
Norcotinine ~10 hoursLowLowNegligible

Experimental Validation Protocols

To validate a new cotinine derivative, the following self-validating workflow is required.

In Vitro: Radioligand Binding Assay

Purpose: Determine affinity for


 nAChR vs 

.
  • Membrane Prep: Homogenize rat cerebral cortex (for

    
    ) and hippocampus (for 
    
    
    
    ).
  • Ligands: Use

    
    -Epibatidine (non-selective) and 
    
    
    
    -
    
    
    -Bungarotoxin (specific for
    
    
    ).
  • Incubation: Incubate membranes with increasing concentrations of the Cotinine derivative (

    
     to 
    
    
    
    M) for 90 min at 25°C.
  • Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and 
    
    
    
    using non-linear regression.
In Vivo: Y-Maze Spontaneous Alternation

Purpose: Assess spatial working memory improvement in AD models (e.g., A


 injected mice).
  • Induction: ICV injection of aggregated A

    
     peptide.
    
  • Treatment: Administer Cotinine derivative (e.g., 5 mg/kg, i.p.) daily for 14 days.

  • Apparatus: Y-shaped maze with three arms (A, B, C) at 120° angles.

  • Procedure: Place mouse in center. Record arm entries for 8 minutes.

  • Scoring: An alternation is defined as consecutive entries into three different arms (e.g., A-B-C).

    • % Alternation = [Number of Alternations / (Total Arm Entries - 2)] x 100

  • Control: Vehicle-treated AD mice typically show ~50% (chance) alternation; effective derivatives should restore this to ~65-70%.

Visualization: Neuroprotective Signaling Pathway

SignalingPathway Ligand Cotinine / Derivative Receptor α7 nAChR Ligand->Receptor Binding/PAM PI3K PI3K Receptor->PI3K Activation Akt Akt (p-Akt) PI3K->Akt Phosphorylation GSK3b GSK3β Akt->GSK3b Inhibition (Phos) NFkB NF-κB Akt->NFkB Inhibition Survival Neuronal Survival & Plasticity Akt->Survival Promotes Apoptosis Apoptosis / Tau Phosphorylation GSK3b->Apoptosis Promotes Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Promotes

Caption: Figure 2. The mechanistic cascade of Cotinine derivatives inhibiting neurodegeneration via Akt signaling.

References

  • Echeverria, V., et al. (2020). Cotinine and 6-Hydroxy-L-Nicotine Reverses Memory Deficits and Reduces Oxidative Stress in Aβ25-35-Induced Rat Model of Alzheimer's Disease. Antioxidants. Link

  • Benowitz, N. L., & Jacob, P. (1994).[3][4] Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics. Link

  • Hukkanen, J., et al. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological Reviews. Link

  • Terry, A. V., Jr., et al. (2015). Cotinine: A Potential New Therapeutic Agent against Alzheimer's Disease.[5] CNS Neuroscience & Therapeutics. Link

  • Pinner, A. (1893).[6] Über Nicotin. Berichte der deutschen chemischen Gesellschaft. (Historical Reference).

  • Grizzell, J. A., & Echeverria, V. (2015). New Insights into the Therapeutic Potential of Cotinine. Neurotherapeutics. Link

Sources

Technical Monograph: rac-trans-4-Cotinine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Guide for Bioanalysis and Immunochemistry

Part 1: Executive Summary & Molecular Identity

rac-trans-4-Cotinine Carboxylic Acid (also known as trans-4-carboxycotinine) is a synthetic derivative of cotinine, the primary metabolite of nicotine. Unlike cotinine, which lacks a reactive functional group suitable for stable bioconjugation, this molecule features a carboxylic acid moiety at the C4 position of the pyrrolidinone ring.

This structural modification is critical for immunochemistry. It allows the molecule to function as a hapten —a small molecule that elicits an immune response only when attached to a large carrier protein.[1][2] By conjugating this acid to proteins like BSA or KLH via the C4 carboxyl group, researchers can generate antibodies that specifically recognize the N-methyl and lactam features of cotinine without steric interference from the linker itself.

Chemical Identity Table[3]
PropertyDetail
IUPAC Name trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid
CAS Number 161171-06-8 (racemic trans); 33224-01-0 (trans isomer generic)
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
Melting Point 194–195 °C (White crystalline solid)
Solubility Soluble in DMSO, DMF, Methanol; slightly soluble in water
pKa ~4.2 (Carboxylic acid), ~3.4 (Pyridine nitrogen)

Part 2: Chemical Synthesis (The Castagnoli-Cushman Route)

The synthesis of trans-4-cotinine carboxylic acid typically follows the Castagnoli-Cushman reaction , a cycloaddition-condensation strategy that constructs the lactam ring while simultaneously installing the carboxylic acid handle.

Reaction Logic
  • Imine Formation: Condensation of 3-pyridinecarboxaldehyde with methylamine yields the requisite imine (Schiff base).

  • Cyclocondensation: The imine reacts with succinic anhydride. The anhydride acts as a succinic acid equivalent, undergoing a formal [2+2+2] cycloaddition (or stepwise acylation-cyclization) to form the pyrrolidinone ring.

  • Stereoselectivity: The reaction predominantly yields the trans isomer (where the C2-pyridyl and C3-carboxyl groups are on opposite faces of the ring) due to steric repulsion during the transition state.

Synthesis Diagram

CastagnoliSynthesis cluster_0 Step 1: Imine Formation Aldehyde 3-Pyridinecarboxaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine - H2O Amine Methylamine Amine->Imine Product rac-trans-4-Cotinine Carboxylic Acid Imine->Product + Succinic Anhydride (Castagnoli-Cushman Rxn) Anhydride Succinic Anhydride Anhydride->Product

Figure 1: Schematic of the Castagnoli-Cushman synthesis route yielding the trans-4-carboxycotinine hapten.

Part 3: Analytical Characterization

To ensure the integrity of the hapten before conjugation, the following analytical parameters must be verified. The trans stereochemistry is confirmed by the coupling constants in proton NMR.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

  • δ 8.5–8.6 ppm (2H, m): Pyridine ring protons (α to nitrogen).

  • δ 7.7 ppm (1H, d): Pyridine ring proton (γ position).

  • δ 7.4 ppm (1H, dd): Pyridine ring proton (β position).

  • δ 4.8 ppm (1H, d, J = ~6-8 Hz): C2-H (Methine proton adjacent to pyridine). The coupling constant J indicates trans relative to C3-H.

  • δ 3.2–3.4 ppm (1H, m): C3-H (Methine proton alpha to carboxyl).

  • δ 2.6–2.7 ppm (3H, s): N-Methyl group (Characteristic singlet).

  • δ 2.5–2.9 ppm (2H, m): C4-H₂ (Methylene protons of the lactam ring).

Part 4: Immunogen Preparation (Conjugation Protocol)

The carboxylic acid group must be activated to react with primary amines (lysine residues) on carrier proteins like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The EDC/NHS zero-length crosslinking method is the industry standard for this application.

Reagents Required[12]
  • Hapten: rac-trans-4-Cotinine Carboxylic Acid.[3][4]

  • Carrier Protein: BSA (Imject® or equivalent) or KLH.

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) and NHS (N-Hydroxysuccinimide).

  • Solvent: Anhydrous DMF or DMSO.

  • Buffers:

    • Activation Buffer: 0.1 M MES, pH 5.0–5.5.

    • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2–7.4.

Step-by-Step Protocol

Step 1: Hapten Activation (Formation of NHS-Ester)

  • Dissolve 5 mg of trans-4-cotinine carboxylic acid in 200 µL of anhydrous DMF.

  • Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the hapten solution.

  • Incubate at room temperature for 30–60 minutes with gentle shaking. This forms the semi-stable amine-reactive NHS-ester intermediate.

Step 2: Protein Conjugation

  • Dissolve 10 mg of Carrier Protein (BSA/KLH) in 1 mL of Conjugation Buffer (PBS, pH 7.4).

  • Slowly add the activated hapten/DMF mixture to the protein solution dropwise while stirring.

    • Note: Ensure the final DMF concentration does not exceed 10% to prevent protein precipitation.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

Step 3: Purification

  • Remove unreacted hapten and byproducts via dialysis against PBS (pH 7.4) for 24 hours, changing the buffer at least 3 times.

  • Alternatively, use a desalting column (e.g., PD-10) for rapid cleanup.

Conjugation Workflow Diagram

ConjugationWorkflow Hapten Hapten (COOH) Activation Activation (EDC + NHS in DMF) Hapten->Activation Intermediate Activated NHS-Ester Activation->Intermediate Conjugation Conjugation Reaction (PBS pH 7.4) Intermediate->Conjugation Protein Carrier Protein (BSA/KLH - NH2) Protein->Conjugation Dialysis Purification (Dialysis/Desalting) Conjugation->Dialysis Final Cotinine-Protein Conjugate (Immunogen) Dialysis->Final

Figure 2: Workflow for generating the Cotinine-BSA immunogen using EDC/NHS chemistry.

Part 5: Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

In advanced therapeutic platforms, this molecule serves as a "linker payload."

  • Mechanism: The cotinine moiety acts as a tag. A bispecific antibody is engineered to bind both a tumor antigen (e.g., EGFR) and the cotinine hapten.

  • Usage: The drug (e.g., duocarmycin) is chemically linked to the carboxylic acid of the cotinine derivative. The antibody brings the cotinine-drug complex to the tumor cell.

  • Advantage: This decouples the drug manufacturing from the antibody manufacturing, allowing for "universal" antibodies that can carry different cotinine-tagged payloads.

Immunoassays (ELISA)
  • Competitive ELISA: The trans-4-cotinine carboxylic acid-BSA conjugate is coated onto microtiter plates. Free cotinine in a patient sample competes with the immobilized conjugate for binding to anti-cotinine antibodies.

  • Specificity: Because the linker is at the C4 position, the antibodies generated are highly specific to the N-methyl pyrrolidinone core, ensuring minimal cross-reactivity with nicotine or other metabolites.

References

  • Cushman, M., & Castagnoli, N. (1972). The Synthesis of trans-3'-Methylnicotine. The Journal of Organic Chemistry, 37(8), 1268–1271.
  • Park, S., et al. (2018). An anti-EGFR × cotinine bispecific antibody complexed with cotinine-conjugated duocarmycin inhibits growth of EGFR-positive cancer cells with KRAS mutations. Journal of Hematology & Oncology, 11(1).

  • Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA... PLOS ONE, 14(2), e0212046.
  • Sigma-Aldrich. trans-4-Cotininecarboxylic acid Product Specification & MSDS.

  • Kim, J. H., et al. (2021). Specific ablation of PDGFRβ-overexpressing pericytes with antibody-drug conjugate... Experimental & Molecular Medicine, 53, 1627–1638. (Application of cotinine acid as a linker in ADCs).

Sources

Technical Guide: Therapeutic Applications of Cotinine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cotinine Pivot

For decades, cotinine ((S)-1-methyl-5-(3-pyridyl)-2-pyrrolidinone) was relegated to the status of a passive biomarker for tobacco exposure. This view has been upended by a surge in mechanistic research identifying cotinine as a potent, pharmacologically active agent with a distinct safety profile from its parent compound, nicotine.

Unlike nicotine, cotinine does not activate the mesolimbic dopamine reward pathway, rendering it non-addictive . It functions primarily as a Positive Allosteric Modulator (PAM) of the


 nicotinic acetylcholine receptor (

nAChR), enhancing receptor sensitivity without inducing the rapid desensitization characteristic of orthosteric agonists.[1] This guide outlines the technical basis for developing cotinine as a therapeutic for neurodegenerative disease, post-traumatic stress disorder (PTSD), and systemic inflammation.

Molecular & Pharmacological Profile

Cotinine exhibits a pharmacokinetic (PK) profile superior to nicotine for chronic indications. Its high water solubility and lack of cardiovascular toxicity make it an ideal candidate for oral formulation.

Physicochemical Properties
PropertyValueImplication for Drug Development
Molecular Weight 176.22 g/mol Small molecule, easily crosses Blood-Brain Barrier (BBB).
LogP ~0.07Hydrophilic; high aqueous solubility simplifies formulation.
pKa 4.79Weak base; predominantly unionized at physiological pH (7.4).
Half-Life (

)
16–20 hoursAllows for once-daily (QD) dosing (vs. Nicotine's 2 hours).
Metabolism CYP2A6Metabolized to trans-3'-hydroxycotinine.
Formulation Cotinine FumarateStable salt form used in preclinical/clinical safety studies.
Safety & Addiction Liability
  • Cardiovascular: No significant increase in heart rate or blood pressure in human safety trials (up to 160 mg/day).

  • Addiction: Does not maintain self-administration in rodent models; no withdrawal syndrome observed upon cessation.

  • Therapeutic Index: High.[2] Effective preclinical doses (5–10 mg/kg) are well below the LD50.

Mechanistic Architecture

The therapeutic efficacy of cotinine relies on its ability to fine-tune cholinergic signaling and inhibit pro-inflammatory cascades.

nAChR Positive Allosteric Modulation

Cotinine binds to an allosteric site on the


 nAChR.[][4] Unlike orthosteric agonists (e.g., nicotine, acetylcholine) which cause rapid receptor desensitization, cotinine preserves the receptor in an active state, enhancing calcium influx and downstream signaling.
The Neuroprotective Signaling Cascade

Activation of


 nAChRs recruits the PI3K/Akt pathway.
  • Akt Phosphorylation: Promotes cell survival and inhibits GSK3

    
    .
    
  • GSK3

    
     Inhibition:  Prevents the hyperphosphorylation of Tau protein (Alzheimer's pathology) and increases 
    
    
    
    -catenin levels (synaptic plasticity).
  • ERK1/2 Activation: Critical for memory consolidation and fear extinction learning.

Anti-Inflammatory Pathway

Cotinine stimulates the Cholinergic Anti-Inflammatory Pathway (CAP) .

  • Mechanism:

    
     nAChR activation on macrophages/microglia inhibits the nuclear translocation of NF-
    
    
    
    B.
  • Outcome: Suppression of pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    , IL-6) without immunosuppression.
Visualization: Cotinine Signaling Pathway

CotinineSignaling cluster_Survival Pro-Survival / Neuroprotection cluster_Inflammation Anti-Inflammatory (Microglia/Macrophage) cluster_Cognition Cognitive Enhancement Cotinine Cotinine a7nAChR α7 nAChR (Allosteric Site) Cotinine->a7nAChR Positive Allosteric Modulation Calcium Ca2+ Influx a7nAChR->Calcium JAK2 JAK2/STAT3 a7nAChR->JAK2 ERK ERK1/2 a7nAChR->ERK PI3K PI3K Calcium->PI3K Akt Akt (p-Ser473) PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibits (Phos) Tau Tau Hyperphosphorylation GSK3b->Tau Promotes Apoptosis Neuronal Apoptosis GSK3b->Apoptosis Promotes NFkB NF-κB Translocation JAK2->NFkB Inhibits Cytokines TNF-α, IL-1β, IL-6 NFkB->Cytokines Transcription CREB CREB ERK->CREB Plasticity Synaptic Plasticity (LTP) CREB->Plasticity

Figure 1: Cotinine acts as a PAM on


 nAChRs, driving neuroprotection via Akt, reducing inflammation via NF-

B inhibition, and enhancing plasticity via ERK/CREB.

Therapeutic Verticals & Preclinical Evidence

Post-Traumatic Stress Disorder (PTSD)

PTSD is characterized by the inability to extinguish fear memories. Cotinine enhances Fear Extinction (new learning that overrides fear) rather than erasing the memory.

  • Mechanism: Enhances plasticity in the hippocampus and prefrontal cortex (PFC) via ERK signaling.

  • Key Finding: Cotinine-treated mice show accelerated extinction of fear responses in contextual fear conditioning paradigms.

Alzheimer’s Disease (AD)[6]
  • Plaque Reduction: Cotinine reduces A

    
     aggregation and plaque burden in transgenic mice (e.g., Tg6799).
    
  • Memory Rescue: Restores working and spatial memory to wild-type levels.

  • Target: Prevention of synaptic loss via GSK3

    
     inhibition.
    
Preclinical Data Summary
IndicationModelDose / RouteKey OutcomeRef
PTSD C57BL/6 (Fear Conditioning)5 mg/kg (Oral/IP)Enhanced fear extinction; reduced anxiety-like behavior.[1, 2]
Alzheimer's Tg6799 (Familial AD)5 mg/kg (Oral)Reduced A

plaques; improved spatial memory (Water Maze).
[3]
Depression Chronic Mild Stress (CMS)5-10 mg/kg (Oral)Reversed depressive behaviors; restored synaptic density.[4]
Inflammation LPS-induced Sepsis10 mg/kg (IP)Reduced serum TNF-

and IL-6; improved survival.
[5]

Experimental Protocol: Cotinine-Induced Fear Extinction

This protocol validates the cognitive-enhancing effects of cotinine in a murine model of PTSD.[]

Objective: To measure the effect of chronic cotinine administration on the extinction of contextual fear memory.

Materials
  • Subjects: C57BL/6J mice (Male, 8-10 weeks).

  • Compound: Cotinine Fumarate (dissolved in 0.9% saline).

  • Dose: 5 mg/kg (calculated as free base).

  • Apparatus: Fear Conditioning Chamber (shock grid, context cues).

Methodology
  • Acclimatization (Day 0): Handle mice for 5 mins/day to reduce baseline stress.

  • Fear Conditioning (Day 1):

    • Place mouse in Context A.

    • After 180s, deliver 3 foot shocks (0.7 mA, 2s duration, 60s interval).

    • Return to home cage.

  • Treatment Phase (Days 2-14):

    • Administer Cotinine (5 mg/kg) or Vehicle (Saline) via oral gavage daily.

  • Extinction Training (Days 15-17):

    • Place mouse back in Context A (No Shock) for 10 mins daily.

    • Measure Freezing Behavior (immobility >2s).

    • Note: Freezing should decrease over days (Extinction).

  • Extinction Recall (Day 18):

    • Place in Context A for 5 mins.

    • Record % Freezing. Lower freezing indicates successful extinction memory.

  • Tissue Harvest:

    • Sacrifice immediately after recall.

    • Dissect Hippocampus/PFC for Western Blot (p-Akt, p-ERK, p-GSK3

      
      ).
      
Visualization: Experimental Workflow

FearExtinctionProtocol Step1 Day 1: Fear Conditioning (Context + Shock) Step2 Days 2-14: Chronic Dosing (Cotinine 5mg/kg PO) Step1->Step2 Step3 Days 15-17: Extinction Training (Context No Shock) Step2->Step3 Step4 Day 18: Extinction Recall (Measure Freezing) Step3->Step4 Analysis Biochemical Analysis (p-Akt / p-ERK) Step4->Analysis

Figure 2: Workflow for assessing Cotinine efficacy in PTSD models. Chronic dosing occurs between conditioning and extinction training.

Drug Development & Translation

Human Equivalent Dosing (HED)

To translate the effective mouse dose (5 mg/kg) to humans, apply the body surface area conversion factor (


):



For a 70 kg adult: ~28 mg/day .
  • Safety Margin: Phase 1 safety studies in smokers and non-smokers have demonstrated safety at doses up to 160 mg/day [6]. This provides a wide therapeutic window.

Regulatory Pathway
  • Current Status: Preclinical efficacy established. Phase 1 safety established.

  • Next Step: Phase 2a Proof-of-Concept trials in Mild Cognitive Impairment (MCI) or PTSD.

  • Challenge: Intellectual Property (IP). Cotinine is a natural metabolite.[2][][4][5][6][7] Novelty must be established through unique formulations (e.g., intranasal, sustained-release) or specific salt forms.

References

  • Barreto, G. E., et al. (2015). "Nicotine-derived compounds as therapeutic tools against post-traumatic stress disorder."[][4][8] Current Pharmaceutical Design. Link

  • Alvarez-Ricartes, N., et al. (2018). "Cotinine: A Therapy for Memory Extinction in Post-traumatic Stress Disorder."[] Journal of Neuroscience Research. Link

  • Echeverria, V., et al. (2011).[9] "Cotinine reduces amyloid-beta aggregation and improves memory in Alzheimer's disease mice."[8][10] Journal of Alzheimer's Disease. Link

  • Grizzell, J. A., et al. (2014).[9] "Cotinine reduces depressive-like behavior, working memory deficits, and synaptic loss associated with chronic stress in mice." Behavioural Brain Research. Link

  • Rehani, K., et al. (2008). "Cotinine-induced convergence of the cholinergic and PI3 kinase-dependent anti-inflammatory pathways in innate immune cells." Biochimica et Biophysica Acta. Link

  • Hatsukami, D. K., et al. (1997). "Safety of cotinine in humans: physiologic, subjective, and cognitive effects." Pharmacology Biochemistry and Behavior. Link

Sources

Methodological & Application

Application Note: High-Performance Quantitation of rac-trans-4-Cotinine Carboxylic Acid via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust analytical protocol for the detection and quantitation of rac-trans-4-Cotinine Carboxylic Acid (CAS: 161171-06-8 / 33224-01-0) in biological matrices (plasma/urine).[1] As a polar, amphoteric metabolite of nicotine, this molecule presents significant retention challenges for traditional C18 chromatography.[1]

While trans-3'-hydroxycotinine is the primary biomarker for CYP2A6 activity, trans-4-cotinine carboxylic acid (often referred to as 4-carboxycotinine) represents a distinct oxidative pathway and is frequently utilized as a hapten for immunoconjugate development due to its functional handle.[1]

The Analytical Challenge

The analyte possesses a zwitterionic character:

  • Basic Moiety: Pyridine ring (pKa ~4.5 - 5.0).[1]

  • Acidic Moiety: Carboxylic acid on the pyrrolidinone ring (pKa ~3.9).[1]

Standard Reversed-Phase (RP) methods often result in poor retention or peak tailing due to secondary interactions.[1] This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary methodology to ensure adequate retention and sensitivity, alongside a secondary Reversed-Phase method for laboratories lacking HILIC capabilities.[1]

Chemical Standards & Reagents

ComponentSpecificationSource/Notes
Analyte rac-trans-4-Cotinine Carboxylic AcidTRC, Sigma, or Santa Cruz
Internal Standard (IS) trans-4-Cotinine Carboxylic Acid-d3Isotope labeled essential for MS correction
LC Solvents Optima™ LC-MS GradeAcetonitrile (ACN), Water, Methanol
Modifiers Ammonium Formate, Formic AcidBuffer pH control
SPE Cartridges Mixed-Mode Anion Exchange (MAX)30 mg / 1 mL (e.g., Oasis MAX or Strata-X-A)

Sample Preparation Protocol (Solid Phase Extraction)

Rationale: Due to the amphoteric nature of the analyte, a simple protein precipitation (PPT) often yields high matrix suppression.[1] Mixed-Mode Anion Exchange (MAX) is selected to target the carboxylic acid moiety, providing superior cleanup.[1]

Workflow Diagram

SPE_Workflow cluster_SPE SPE (Mixed-Mode Anion Exchange) Start Biological Sample (100 µL Plasma/Urine) IS_Add Add Internal Standard (10 µL of 100 ng/mL d3-IS) Start->IS_Add Dilution Dilute 1:3 with 5% NH4OH (Ionizes Acid -> COO-) IS_Add->Dilution Condition Condition: 1. MeOH (1 mL) 2. Water (1 mL) Dilution->Condition Load Load Sample (Analyte binds via Anion Exchange) Condition->Load Wash1 Wash 1: 5% NH4OH (Removes Neutrals/Bases) Load->Wash1 Wash2 Wash 2: Methanol (Removes Hydrophobic Interferences) Wash1->Wash2 Elute Elute: 2% Formic Acid in Methanol (Protonates Acid -> Release) Wash2->Elute Evap Evaporate to Dryness (N2 stream @ 40°C) Elute->Evap Recon Reconstitute (90:10 ACN:Water w/ 10mM NH4HCO2) Evap->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 1: Mixed-Mode Anion Exchange (MAX) extraction logic designed to isolate the carboxylic acid metabolite.[1]

Step-by-Step Procedure
  • Aliquot: Transfer 100 µL of plasma or urine into a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard (d3-analog, 100 ng/mL).

  • Basify: Add 300 µL of 5% Ammonium Hydroxide (NH₄OH) in water. Vortex for 30s.

    • Science:[1][2] High pH ensures the carboxylic acid is deprotonated (

      
      ), allowing it to bind to the anion exchange resin.[1]
      
  • Condition SPE: Equilibrate MAX cartridges with 1 mL MeOH followed by 1 mL Water.

  • Load: Apply the basified sample to the cartridge. Gravity flow or low vacuum.[1]

  • Wash 1: 1 mL 5% NH₄OH (Removes neutrals and bases that don't bind to the anion exchanger).[1]

  • Wash 2: 1 mL Methanol (Removes hydrophobic interferences; the analyte stays bound via ionic interaction).[1]

  • Elute: 1 mL 2% Formic Acid in Methanol .

    • Science:[1][2] The acid protonates the carboxylate (

      
      ), breaking the ionic bond with the resin and releasing the analyte.[1]
      
  • Dry & Reconstitute: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase Initial Conditions (90% ACN / 10% Buffer).

Analytical Method: HILIC-MS/MS (Recommended)[1]

Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior for polar metabolites like cotinine carboxylic acid, providing better retention and MS sensitivity (due to high organic content in the mobile phase) compared to Reversed-Phase.[1]

LC Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.[1]

  • Column Temp: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

Gradient Table:

Time (min) %A (Aqueous) %B (Organic) Curve
0.0 10 90 Initial
1.0 10 90 Hold
4.0 40 60 Linear
4.5 50 50 Wash
4.6 10 90 Reset

| 7.0 | 10 | 90 | Re-equilibrate |[1]

MS/MS Parameters (Source: ESI Positive)

The analyte is detected in Positive Ion Mode despite being an acid, as the pyridine nitrogen protonates readily.[1]

  • Source: ESI+

  • Spray Voltage: 3500 V

  • Precursor Ion: m/z 221.1

    
    
    
  • Quantifier Transition: 221.1

    
     80.0 (Pyridine ring fragment)[1]
    
  • Qualifier Transition: 221.1

    
     98.0 (Pyrrolidinone ring cleavage)[1]
    

Alternative Method: Reversed-Phase (C18)[1]

If HILIC is unavailable, a specialized aqueous-stable C18 column must be used.[1] Standard C18 will fail to retain the analyte (elutes in void volume).[1]

  • Column: Waters T3 or Phenomenex Luna Omega Polar C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Constraint: Retention will be low. The initial condition must be 100% Aqueous for at least 1 minute to trap the polar analyte.[1]

Data Validation & Quality Control

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fit: Linear (

    
     weighting).[1]
    
  • r² Requirement: > 0.995.[1]

Matrix Effects

Because this is a nicotine metabolite, "blank" plasma is difficult to source (most humans have trace exposure).[1]

  • Solution: Use synthetic urine/plasma or charcoal-stripped matrices for calibration curves.[1]

  • Validation: Perform standard addition on real samples to verify recovery.

Pathway Context Diagram

Understanding the metabolic origin helps in troubleshooting interferences (e.g., separating from 3-hydroxycotinine).[1]

Metabolic_Pathway Nicotine Nicotine Cotinine Cotinine (Major Metabolite) Nicotine->Cotinine Oxidation Trans3HC trans-3'-hydroxycotinine (Major Biomarker) Cotinine->Trans3HC CYP2A6 (Major Path) Target trans-4-Cotinine Carboxylic Acid (Target Analyte) Cotinine->Target Minor Oxidation Pathway CYP2A6 CYP2A6

Figure 2: Metabolic positioning of the analyte relative to the major hydroxycotinine pathway.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsIncrease Buffer concentration (up to 20mM) or check Column pH limits.
Low Recovery (SPE) Incorrect pH during Load/EluteEnsure Load is pH > 9 (Basify) and Elute is pH < 3 (Acidify).[1]
Signal Suppression Phospholipids breaking throughEnsure the Methanol Wash step in SPE is sufficient; do not let the cartridge dry out before elution.[1]
Split Peaks Solvent mismatchReconstitute sample in starting mobile phase (high organic for HILIC).

References

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine.[1] Pharmacological Reviews, 57(1), 79–115.[1] Link

  • Dempsey, D., et al. (2004). Nicotine metabolite ratio as an index of cytochrome P450 2A6 metabolic activity.[1] Clinical Pharmacology & Therapeutics, 76(5), 448-458.[1] Link[1]

  • Toronto Research Chemicals. rac-trans-4-Cotininecarboxylic Acid Product Sheet. (Chemical Standard Reference). Link

  • Murphy, S. E., et al. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids...[1][3] Journal of Chromatography B, 879(3-4), 267-276.[1][3] Link

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of rac trans-4-Cotinine Carboxylic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The analysis of ** rac trans-4-Cotinine Carboxylic Acid (4-CCA)** represents a unique challenge in bioanalysis. While historically identified as a minor oxidative metabolite of nicotine (via the cotinine pathway), 4-CCA has recently gained significant prominence as a hapten-linker payload in the development of bispecific Antibody-Drug Conjugates (ADCs) and pharmacokinetic tracers.

The Analytical Challenge

The molecule (CAS: 161171-06-8) possesses a zwitterionic character, containing a basic pyridine ring and an acidic carboxyl group on the lactam ring. This amphiphilic nature creates two distinct hurdles:

  • Retention: Standard C18 columns often fail to retain the polar acidic form, leading to elution in the void volume where ion suppression is highest.

  • Selectivity: In biological samples, 4-CCA must be differentiated from high concentrations of native cotinine and trans-3'-hydroxycotinine.

This protocol details a robust Solid-Phase Extraction (SPE) workflow coupled with Polar-Embedded Reversed-Phase LC-MS/MS to achieve lower limits of quantitation (LLOQ) in the sub-ng/mL range.

Chemical & Mechanistic Grounding

Understanding the physicochemical properties is the prerequisite for method design.

PropertyDescriptionAnalytical Implication
Structure Pyridine ring + Pyrrolidinone ring + Carboxylic acidAmphoteric; capable of positive and negative ionization.
pKa Values ~3.4 (Carboxyl), ~4.8 (Pyridine)At pH < 3, the molecule is cationic (pyridine protonated, acid protonated). At pH > 5, it is anionic/zwitterionic.
Stereochemistry rac-trans (Racemic mixture of trans isomers)The method must handle the racemate. Unless chiral separation is required, the diastereomers (cis vs trans) are the primary separation concern.
Matrix Plasma, Urine, SerumHigh salt and protein content requires rigorous cleanup to prevent phospholipid buildup.
Pathway Visualization

The following diagram illustrates the dual relevance of 4-CCA as both a metabolic byproduct and a synthetic hapten, guiding the analytical strategy.

G cluster_bio Biological Sample Source Nicotine Nicotine Cotinine Cotinine (Major Metabolite) Nicotine->Cotinine CYP2A6 HydroxyCot trans-3'-Hydroxycotinine Cotinine->HydroxyCot CYP2A6 CCA trans-4-Cotinine Carboxylic Acid (Target Analyte) Cotinine->CCA Minor Oxidative Pathway (Ring Opening) ADC Antibody-Drug Conjugate (ADC) CCA->ADC Synthetic Conjugation (Hapten Linker) Drug Cytotoxic Payload Drug->ADC Linker Chemistry

Figure 1: The dual origin of trans-4-Cotinine Carboxylic Acid in biological samples: as a minor metabolic downstream product and a synthetic component of therapeutic ADCs.

Experimental Protocol

Internal Standard Selection

Critical Step: Do not use Cotinine-d3. It does not track the carboxylic acid functionality during extraction.

  • Recommended: Synthesize or procure trans-4-Cotinine Carboxylic Acid-d3 (or 13C analogs).

  • Alternative: If isotopic analog is unavailable, use N-Methylnicotinic acid as a structural surrogate, though retention times will differ.

Sample Preparation: Mixed-Mode Anion Exchange (MAX)

We utilize Mixed-Mode Anion Exchange (MAX) SPE. This is superior to protein precipitation because it exploits the carboxylic acid group to lock the analyte onto the sorbent while washing away neutral interferences (like native cotinine) and phospholipids.

Materials:

  • Oasis MAX SPE cartridges (30 mg) or equivalent.

  • Loading Buffer: 2% Ammonium Hydroxide in Water (pH > 8).

  • Elution Solvent: 2% Formic Acid in Methanol.

Workflow:

SPE_Workflow Start Biological Sample (100 µL Plasma/Urine) IS_Add Add Internal Standard + 200 µL 4% NH4OH Start->IS_Add Condition Condition SPE: 1. MeOH 2. Water IS_Add->Condition Load Load Sample (Analyte is Anionic at pH > 8) Condition->Load Wash1 Wash 1: 5% NH4OH (Removes Neutrals/Bases) Load->Wash1 Wash2 Wash 2: Methanol (Removes Hydrophobic Matrix) Wash1->Wash2 Elute Elute: 2% Formic Acid in MeOH (Protonates Acid -> Release) Wash2->Elute Evap Evaporate to Dryness (N2 at 40°C) Elute->Evap Recon Reconstitute: Mobile Phase A Evap->Recon

Figure 2: Mixed-Mode Anion Exchange (MAX) extraction protocol designed to isolate acidic metabolites from neutral cotinine background.

LC-MS/MS Conditions[4][5]

Rationale: We use a Polar-Embedded C18 column. Traditional C18 suffers from "phase collapse" in 100% aqueous conditions often needed to retain polar acids. Polar-embedded phases (containing amide or carbamate groups) interact with the carboxylic acid and allow the use of low-organic starting conditions.

ParameterSetting
LC System UHPLC (e.g., Waters Acquity or Agilent 1290)
Column Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) OR Phenomenex Luna Omega Polar C18
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water (Maintains pH ~2.7, keeping carboxyl group protonated for retention)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol 5 µL

Gradient Profile:

  • 0.0 - 1.0 min: 2% B (Isocratic hold for polar retention)

  • 1.0 - 5.0 min: 2% -> 40% B (Linear gradient)

  • 5.0 - 6.0 min: 95% B (Wash)

  • 6.1 - 8.0 min: 2% B (Re-equilibration)

MS/MS Parameters (Source: ESI Positive): Although the analyte is an acid, the pyridine nitrogen allows for high-sensitivity positive mode ionization (


).
  • Ion Source: ESI Positive

  • Spray Voltage: 3500 V

  • Precursor Ion: 221.1 m/z (

    
    )
    
  • Quantifier Transition: 221.1

    
     80.0 m/z (Pyridine ring fragment)
    
  • Qualifier Transition: 221.1

    
     98.0 m/z (Pyrrolidinone ring fragment)
    
  • Collision Energy: Optimized per instrument (approx. 25-35 eV)

Validation & Quality Assurance

To ensure Trustworthiness and Integrity , the following validation checkpoints must be met:

Matrix Effect Assessment

Because 4-CCA elutes early (polar), it is susceptible to suppression by unretained salts.

  • Test: Post-column infusion of 4-CCA while injecting a blank plasma extract.

  • Requirement: No significant dip in baseline signal at the retention time of the analyte (approx 1.5 - 2.0 min).

Isomer Separation

The method analyzes rac-trans-4-CCA.

  • Verification: Ensure the chromatographic peak is symmetrical. If the cis isomer is present (rare in synthetic standards but possible in metabolism), it typically elutes after the trans isomer on C18 phases due to intramolecular hydrogen bonding differences.

  • Resolution: If a doublet appears, integrate both if quantifying "Total 4-CCA" or validate the specific isomer against a certified reference material.

Linearity and Range
  • Typical Range: 0.5 ng/mL to 500 ng/mL.

  • Weighting:

    
     linear regression is required due to the wide dynamic range.
    

References

  • Hatsukami, D. K., et al. (2003). Biomarkers of tobacco exposure or harm.[1][2] Cancer Epidemiology, Biomarkers & Prevention. Link

  • Benowitz, N. L., et al. (1994). Nicotine metabolic profile in man: comparison of cigarette smoking and transdermal nicotine. Journal of Pharmacology and Experimental Therapeutics. Link

  • Lee, H., et al. (2018). An anti-EGFR × cotinine bispecific antibody complexed with cotinine-conjugated duocarmycin inhibits growth of EGFR-positive cancer cells with KRAS mutations. Experimental & Molecular Medicine. (Demonstrates the use of trans-4-cotinine carboxylic acid as a hapten). Link

  • Park, S., et al. (2021). Specific ablation of PDGFRβ-overexpressing pericytes with antibody-drug conjugate potently inhibits pathologic ocular neovascularization. Experimental & Molecular Medicine. (Details the conjugation chemistry of trans-4-CCA). Link

  • Sigma-Aldrich. Product Specification: trans-4-Cotininecarboxylic acid.[3] Link

Sources

Application Note: High-Specificity Solid-Phase Extraction of rac trans-4-Cotinine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The accurate quantification of nicotine metabolites is critical for smoking cessation studies, forensic toxicology, and metabolic profiling. While Cotinine and trans-3'-hydroxycotinine are the primary urinary metabolites, ** rac trans-4-Cotinine Carboxylic Acid ** (CAS: 33224-01-0) represents a specific oxidation product possessing distinct physicochemical properties that challenge standard extraction workflows.

The Challenge: Amphoteric Polarity

Unlike Cotinine (which is basic/hydrophobic), trans-4-Cotinine Carboxylic Acid is amphoteric and highly polar.

  • Basic Moiety: Pyridine nitrogen (pKa

    
     4.5).
    
  • Acidic Moiety: Carboxylic acid at position 4 (pKa

    
     3.8–4.2).
    

Standard Reversed-Phase (C18) SPE often results in ion suppression and breakthrough because the molecule exists as a zwitterion at physiological pH and is too polar for hydrophobic retention. Furthermore, traditional Cation Exchange (MCX) protocols designed for Cotinine often co-elute high concentrations of the parent drug, obscuring the trace carboxylic acid metabolite.

The Solution: Mixed-Mode Anion Exchange (MAX)

This protocol utilizes a Mixed-Mode Anion Exchange (MAX) mechanism. By adjusting the sample pH > 7.0, we deprotonate the carboxylic acid, locking the target analyte onto the sorbent via strong anion exchange. This allows for a rigorous organic wash to remove the basic parent compounds (Nicotine, Cotinine) and neutral interferences before eluting the target with acidic methanol.

Experimental Workflow Diagram

The following diagram illustrates the mechanism of retention and the logic behind the separation of the acidic metabolite from the basic parent compound.

SPE_Mechanism Sample Biological Sample (pH Adjusted > 7.0) Load LOADING STEP Target binds via Anion Exchange Interferences bind via Hydrophobic only Sample->Load Target Target: trans-4-Cotinine Acid (Negatively Charged Carboxyl) MAX_Sorbent MAX Sorbent (Quaternary Amine + Hydrophobic) Target->MAX_Sorbent Elute ELUTION STEP (Acidic MeOH) Protonates Carboxyl -> Neutralizes Charge Releases Target Target->Elute Interference Interference: Cotinine/Nicotine (Neutral Pyridine) Interference->MAX_Sorbent Wash WASH STEP (100% MeOH) Removes Hydrophobically bound Neutrals/Bases (Cotinine) MAX_Sorbent->Wash Load->Target Strong Ionic Bond Load->Interference Weak Hydrophobic Bond Wash->Target Retained Wash->Interference Elutes to Waste Final Extract Final Extract Elute->Final Extract Clean Analyte

Figure 1: Mechanistic separation of acidic cotinine metabolites from basic parent compounds using MAX chemistry.

Materials & Reagents

To ensure reproducibility, use LC-MS grade solvents and verified standards.

ComponentSpecificationPurpose
Analyte Standard rac trans-4-Cotinine Carboxylic Acid (>97% purity)Calibration & QC
Internal Standard Cotinine-d3 or trans-3'-hydroxycotinine-d3Normalization
SPE Cartridge Polymeric Mixed-Mode Anion Exchange (MAX) (e.g., Oasis MAX, Strata-X-A, 30 mg/1 mL)Selective retention of acids
Sample Buffer 50 mM Ammonium Bicarbonate (pH 8.0)Adjust matrix pH for anion exchange
Wash Solvent Methanol (LC-MS Grade)Removal of hydrophobic interferences
Elution Solvent 2% Formic Acid in MethanolDisruption of ionic interaction

Detailed Sample Preparation Protocol

Matrix Pre-treatment (Urine/Plasma)

Rationale: Biological matrices vary in pH. Standardization is required to ensure the carboxylic acid is deprotonated (ionized) prior to loading.

  • Aliquot: Transfer 200 µL of urine or plasma into a clean microcentrifuge tube.

  • Internal Standard: Add 20 µL of Internal Standard working solution (100 ng/mL). Vortex for 10 seconds.

  • pH Adjustment: Add 600 µL of 50 mM Ammonium Bicarbonate (pH 8.0) .

    • Critical Check: Verify pH is between 7.5 and 8.5. If < 7.0, the recovery will drop significantly as the carboxylic acid protonates.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any particulates. Use the supernatant for SPE.

Solid-Phase Extraction (SPE) Protocol[1][2][3][4]

Method: Mixed-Mode Anion Exchange (MAX) Format: 96-well plate or 1 mL cartridges

StepSolvent/ActionScientist's Note (Mechanism)
1. Condition 1 mL Methanol Solvates the polymeric sorbent, opening the pores.
2. Equilibrate 1 mL 50 mM NH₄HCO₃ (pH 8) Creates the basic environment required for anion exchange.
3. Load Apply Pre-treated Sample (from Step 4)Flow rate: < 1 mL/min. The target (COO⁻) binds to the quaternary amine (N⁺) on the sorbent. Cotinine (neutral) binds only hydrophobically.
4. Wash 1 1 mL 5% NH₄OH in Water Maintains high pH. Removes proteins and highly polar endogenous interferences.
5. Wash 2 1 mL Methanol Critical Step. This removes hydrophobically bound neutrals and bases (including Cotinine and Nicotine). The target remains bound via the strong ionic interaction.
6. Dry Vacuum for 2-5 minutesRemoves excess organic solvent to prevent dilution of the eluate.
7. Elute 2 x 400 µL 2% Formic Acid in Methanol The acid (Formic) protonates the target's carboxyl group (COO⁻

COOH), breaking the ionic bond and releasing the analyte.
8. Post-Process Evaporate to dryness (N₂ at 40°C) and reconstitute in Mobile Phase.Concentration step to improve sensitivity (LOD).

LC-MS/MS Analytical Conditions

Because the analyte is polar, a standard C18 column may show poor retention (eluting in the void volume). A HILIC or Polar-Embedded C18 column is recommended.

  • Column: Waters Atlantis T3 (C18) or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 3% B

    • 4.0 min: 30% B (Slow ramp to retain polar acid)

    • 4.1 min: 95% B (Flush)

  • MS Transitions (MRM):

    • Precursor: m/z 221.1 [M+H]⁺

    • Quantifier: m/z 80.1 (Pyridine ring fragment)

    • Qualifier: m/z 130.1[1]

Validation & Troubleshooting

Self-Validating the Protocol

To ensure the extraction is working as designed, run a "Breakthrough Check":

  • Collect the Load & Wash 2 fractions.

  • Analyze them via LC-MS.[2][3][4][5]

  • Interpretation:

    • If Target is found in Load : pH was too low (analyte not charged) or capacity exceeded.

    • If Target is found in Wash 2 (MeOH) : Ionic interaction failed. Ensure the wash solvent does NOT contain acid.

    • If Cotinine is found in Eluate : Wash 2 was insufficient. Increase MeOH wash volume.

Expected Recovery Data
AnalyteMatrixRecovery (%)% RSD (n=6)
trans-4-Cotinine Acid Urine92 - 98% < 5.0%
Cotinine (Interference)Urine< 5% (Removed)N/A

References

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79–115. Link

  • Thermo Fisher Scientific. (2020). SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine. Application Note. Link

  • Waters Corporation. (2021). Oasis MAX: Mixed-Mode Anion Exchange Sorbent for Acids. Technology Brief. Link

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine. Link

  • Byrd, G. D., et al. (1992). A method for the determination of nicotine, cotinine, and their metabolites in urine.[6][7][2][3][4][5][8] Journal of Chromatographic Science. Link

Sources

rac trans-4-Cotinine Carboxylic Acid in smoking cessation studies

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals specializing in addiction immunology and metabolic profiling.

Role in Next-Generation Nicotine Immunotherapy and Metabolic Phenotyping

Part 1: Executive Summary & Technical Profile

rac trans-4-Cotinine Carboxylic Acid (trans-4-Cot-COOH) is a synthetic derivative of cotinine, the primary metabolite of nicotine. Unlike endogenous metabolites (e.g., trans-3'-hydroxycotinine), this compound is engineered specifically as a functionalized hapten .

Its primary utility in smoking cessation studies is immunopharmacology . By introducing a carboxylic acid moiety at the C4 position of the pyrrolidinone ring, the molecule retains the antigenic integrity of the cotinine/nicotine core while providing a reactive handle for conjugation to carrier proteins (e.g., KLH, BSA). This enables the development of anti-cotinine/anti-nicotine vaccines and high-sensitivity ELISA diagnostics .

Chemical Specifications
PropertySpecification
Systematic Name (2R,3R)-rel-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.22 g/mol
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water (pH dependent).
Stereochemistry Racemic (rac); trans-configuration ensures the carboxyl group is spatially distinct from the pyridine epitope.

Part 2: Experimental Protocols

Protocol A: Hapten-Carrier Bioconjugation (Immunogen Synthesis)

Purpose: To synthesize a Cotinine-KLH conjugate for generating anti-cotinine antibodies (vaccine development) or Cotinine-BSA for ELISA plate coating. Mechanism: Carbodiimide-mediated coupling links the carboxylic acid of the hapten to primary amines (lysine residues) on the carrier protein.

Reagents Required[1][2]
  • Hapten: rac trans-4-Cotinine Carboxylic Acid (10 mg)

  • Carrier Protein: Keyhole Limpet Hemocyanin (KLH) or BSA (Imject grade)

  • Activation Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Buffer A: MES Buffer (0.1 M, pH 4.7-6.0)

  • Buffer B: PBS (pH 7.2-7.4)

  • Solvent: Anhydrous DMSO

Step-by-Step Methodology
  • Hapten Solubilization:

    • Dissolve 5 mg of trans-4-Cot-COOH in 200 µL of anhydrous DMSO. Ensure complete dissolution.

  • Activation (The "Active Ester" Formation):

    • Add the hapten solution to 1 mL of Buffer A .

    • Add a 10-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS to the hapten solution.

    • Expert Insight: The pH must be kept acidic (pH 5-6) for EDC efficiency. Incubate for 15 minutes at room temperature. This creates a stable semi-active amine-reactive ester.

  • Conjugation:

    • Dissolve the Carrier Protein (KLH or BSA) in Buffer B at 2-5 mg/mL.

    • Slowly add the activated hapten mixture to the protein solution dropwise while stirring.

    • Critical Control: Adjust pH to 7.2–7.5 immediately with dilute NaOH or phosphate buffer. The amide bond formation requires a near-neutral pH.

    • Incubate for 2 hours at Room Temperature or overnight at 4°C.

  • Purification (Self-Validation Step):

    • Dialyze the reaction mixture against PBS (3 changes over 24 hours) using a 10 kDa MWCO membrane to remove unreacted hapten and byproducts.

    • Validation: Measure absorbance at 260/280 nm. A shift in the carrier protein's UV spectrum compared to a blank control indicates successful conjugation (Cotinine absorbs near 260 nm).

Protocol B: Competitive ELISA for Antibody Specificity

Purpose: To validate that the generated antibodies recognize free cotinine and not just the linker/hapten structure.

  • Coat Plate: Coat microtiter plate with Cotinine-BSA (synthesized in Protocol A) at 1 µg/mL in carbonate buffer (pH 9.6). Overnight at 4°C.

  • Block: Block with 3% Skim Milk in PBS-T for 1 hour.

  • Competition Step (The Test):

    • Pre-incubate the antibody serum with varying concentrations of free Cotinine (standard) or Nicotine (cross-reactivity check) for 30 mins.

    • Add this mixture to the wells.

  • Detection: Add HRP-conjugated secondary antibody and TMB substrate.

  • Data Analysis:

    • High Specificity: Signal decreases as free Cotinine concentration increases (Competition).

    • Cross-Reactivity Check: If free Nicotine does not compete for binding, the antibody is specific for the Cotinine metabolite (useful for monitoring abstinence in patients on Nicotine Replacement Therapy).

Part 3: Mechanism & Visualization

Diagram 1: Immunopharmacology Pathway

This diagram illustrates how the hapten-conjugate functions to generate antibodies that sequester cotinine/nicotine in the blood, preventing brain entry.

G Hapten trans-4-Cot-COOH (Hapten) Vaccine Immunoconjugate (Vaccine) Hapten->Vaccine EDC/NHS Coupling Carrier Carrier Protein (KLH) Carrier->Vaccine ImmuneSys B-Cell Activation Vaccine->ImmuneSys Immunization Antibody Anti-Cotinine IgG ImmuneSys->Antibody Production Complex Immune Complex (Sequestered) Antibody->Complex Binds Target Circulating Cotinine/Nicotine Target->Complex Captured Brain Brain/CNS (Protected) Target->Brain Crosses BBB (If Unbound)

Caption: Mechanism of Action for Hapten-based Nicotine/Cotinine Immunotherapy.[3][4] The conjugate elicits antibodies that sequester the drug in the periphery.

Diagram 2: Bioconjugation Chemistry Workflow

The specific chemical pathway to activate the carboxylic acid on the pyrrolidinone ring.

Chemistry Start trans-4-Cot-COOH (Carboxylic Acid) Step1 Activation: Add EDC + Sulfo-NHS Start->Step1 Intermediate Stable NHS-Ester Intermediate Step1->Intermediate pH 5.0-6.0 Final Stable Amide Bond (Conjugate) Intermediate->Final Nucleophilic Attack Protein Carrier Protein (Lysine -NH2) Protein->Final pH 7.2-7.5

Caption: EDC/NHS coupling chemistry used to attach trans-4-Cot-COOH to carrier proteins.

Part 4: Data Interpretation & Troubleshooting

Analytical Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation during Conjugation Hydrophobicity of hapten or pH shock.Add hapten dropwise; ensure DMSO concentration <10% in final mix.
Low Titer in ELISA Poor conjugation efficiency or epitope masking.Verify conjugation via UV-Vis (260nm shift). Use a longer linker if steric hindrance is suspected.
High Background in ELISA Non-specific binding to BSA linker.Use a different carrier for coating (e.g., Ovalbumin) than used for immunization (KLH).
Expert Insight: Stereochemistry

While "rac" (racemic) mixtures are cost-effective, biological systems are chiral. Antibodies generated against the racemate will theoretically recognize both enantiomers. However, since natural nicotine metabolism produces (-)-cotinine, affinity purification of the polyclonal sera using a column coupled with pure (-)-cotinine is recommended for high-precision pharmacokinetics studies [1].

References

  • National Institutes of Health (NIH). (2024). In vitro and in vivo application of anti-cotinine antibody and cotinine-conjugated compounds.[3][4] Retrieved from [Link]

  • ResearchGate. (2023). Structure of carboxycotinine (trans-4-cotininecarboxylic acid) and its application in ADCs. Retrieved from [Link]

  • PubMed. (2023).[] Idiotype-anti-idiotype hapten immunoassays: assay for cotinine.[6] Retrieved from [Link]

Sources

Technical Application Note: Handling, Storage, and Bioconjugation of rac-trans-4-Cotinine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

rac-trans-4-Cotinine Carboxylic Acid (CAS: 161171-06-8 / 33224-01-0) is a functionalized derivative of cotinine, the primary metabolite of nicotine. Unlike native cotinine, this molecule possesses a carboxylic acid moiety at the C4 position of the pyrrolidinone ring.

Scientific Significance: The primary utility of this compound lies in its role as a hapten . The carboxylic acid group serves as a chemical "handle," allowing researchers to conjugate the molecule to carrier proteins (e.g., BSA, KLH) or enzymes (e.g., HRP) using carbodiimide chemistry. These conjugates are critical for:

  • Immunogen Synthesis: Raising antibodies that specifically recognize cotinine for ELISA or Lateral Flow Assays.

  • Competitor Design: Creating solid-phase antigens for competitive immunoassays.

  • Metabolic Profiling: Serving as a polar reference standard in urinary metabolite studies.

This guide details the rigorous handling required to prevent hydrolysis and protocols for its primary application: bioconjugation.

Physicochemical Data Profile

ParameterSpecificationNotes
Chemical Name rac-trans-4-Cotinine Carboxylic AcidRacemic mixture; trans-configuration.
CAS Number 161171-06-8 (racemic)33224-01-0 often refers to the trans-isomer generic.
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.22 g/mol
Appearance White to Off-White SolidCrystalline powder.
Solubility (High) DMSO, MethanolRecommended for stock solutions (>10 mg/mL).
Solubility (Low) Water, PBSpH-dependent; requires neutralization to dissolve well.
pKa ~3.9 (Carboxyl)Acidic moiety dictates solubility profile.
Hygroscopicity HighRapidly absorbs atmospheric moisture.
Stability 2 Years (Solid, -20°C)Sensitive to hydrolytic degradation if wet.

Protocol: Storage and Handling (The "Dry Chain")

Challenge: The lactam ring in cotinine derivatives is generally stable, but the introduction of the carboxylic acid makes the solid highly hygroscopic. Moisture uptake can lead to caking, hydrolysis, and inaccurate weighing.

A. Long-Term Storage
  • Temperature: Store lyophilized powder at -20°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Desiccation: The primary vial must be placed inside a secondary container (e.g., a sealed jar or Mylar bag) containing active silica gel or molecular sieves.

B. Handling Workflow

CRITICAL: Do not open a cold vial immediately upon removal from the freezer.

  • Equilibration: Allow the vial to warm to room temperature (RT) for 30–60 minutes inside the desiccator. Reason: Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic powder.

  • Weighing: Work quickly. If weighing <5 mg, use an anti-static gun to prevent powder dispersal.

  • Re-sealing: Purge the headspace with Nitrogen/Argon before re-capping. Seal with Parafilm.[1]

Visualization: Storage Decision Logic

StorageLogic Start Receive Compound (Solid) CheckSeal Check Seal Integrity Start->CheckSeal Desiccant Place in Secondary Container w/ Desiccant CheckSeal->Desiccant Freezer Store at -20°C Desiccant->Freezer Use Ready for Use? Freezer->Use Use->Freezer No Thaw Equilibrate to RT (30-60 mins) in Desiccator Use->Thaw Yes Open Open & Weigh Quickly Thaw->Open Reseal Purge (N2) & Parafilm Open->Reseal Reseal->Freezer

Caption: Workflow for preventing moisture-induced degradation during storage and retrieval.

Protocol: Solubilization & Stock Preparation[2][3]

Objective: Create a stable stock solution suitable for downstream conjugation.

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Why: These solvents prevent hydrolysis and are compatible with NHS-ester activation chemistry. Avoid water/buffer for the initial stock.

  • Concentration: Prepare a 50 mM stock.

    • Calculation: Dissolve 11.0 mg of rac-trans-4-Cotinine Carboxylic Acid in 1.0 mL of Anhydrous DMSO.

  • Storage of Solution:

    • Aliquot into single-use volumes (e.g., 50 µL).

    • Store at -20°C or -80°C.

    • Stability:[2] Stable for 3–6 months in DMSO at -20°C.

Advanced Application: Hapten-Protein Conjugation

Context: This is the primary application for this molecule. The goal is to covalently link the carboxylic acid of the cotinine derivative to the amines (Lysine residues) of a carrier protein (BSA or KLH) using EDC/NHS activation.

Reagents Required[2][5][6][7]
  • Hapten: 50 mM rac-trans-4-Cotinine Carboxylic Acid stock (in DMSO).

  • Carrier Protein: BSA or KLH (reconstituted at 5 mg/mL in PBS).

  • Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Buffers:

    • Activation Buffer: MES Buffer (0.1 M, pH 5.5–6.0).

    • Conjugation Buffer: PBS (pH 7.2–7.4).

Step-by-Step Methodology
Phase 1: Activation (Formation of the Active Ester)

Causality: The carboxyl group is not reactive toward amines. We must convert it to a semi-stable NHS-ester intermediate. This reaction is most efficient at acidic pH (MES buffer).

  • Dilute the Hapten Stock into MES Buffer to a final concentration of 1–2 mM.

    • Note: Keep DMSO concentration <10% to avoid precipitating the crosslinkers.

  • Add EDC (10-fold molar excess over hapten) and NHS (10-fold molar excess over hapten).

  • Incubate for 15–30 minutes at Room Temperature (RT) with gentle agitation.

    • Result: The solution now contains "Activated Cotinine-NHS ester."

Phase 2: Conjugation (Amide Bond Formation)

Causality: The NHS-ester reacts with primary amines on the protein. This nucleophilic attack requires a neutral-to-basic pH (PBS, pH 7.2–7.4) to ensure the lysine amines are deprotonated.

  • Add the Activated Hapten mixture dropwise to the Carrier Protein solution .

    • Ratio: Target a molar ratio of 30:1 to 50:1 (Hapten:Protein) for immunogens.

  • Incubate for 2 hours at RT or Overnight at 4°C .

  • Quenching: Add Hydroxylamine or Tris buffer (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

Phase 3: Purification
  • Dialysis: Dialyze the conjugate against PBS (3 changes over 24 hours) to remove free hapten and crosslink byproducts.

    • Validation: Failure to remove free hapten will inhibit antibody binding in downstream assays (competitive inhibition).

Visualization: Bioconjugation Pathway

Bioconjugation Hapten Cotinine-COOH (Hapten) ActiveEster Intermediate: Cotinine-NHS Ester Hapten->ActiveEster Activation (15-30 min) EDC_NHS EDC + NHS (MES Buffer, pH 5.5) EDC_NHS->ActiveEster Conjugate Final Conjugate: Cotinine-Amide-Protein ActiveEster->Conjugate Coupling (PBS pH 7.4) Protein Carrier Protein (BSA/KLH - NH2) Protein->Conjugate

Caption: Two-step EDC/NHS activation pathway for linking Cotinine-COOH to carrier proteins.

Quality Control & Validation

Before using the conjugate in animal immunization or assay development, validate the success of the coupling.

  • UV-Vis Spectrophotometry:

    • Measure Absorbance at 260 nm (Cotinine absorbs here) and 280 nm (Protein).

    • Success Criteria: An increase in the A260/A280 ratio compared to the native protein indicates successful hapten incorporation.

  • MALDI-TOF MS (Gold Standard):

    • Compare the molecular weight of the Native Protein vs. the Conjugate.

    • Calculation:

      
       Hapten Density (Copy Number).
      

References

  • Santa Cruz Biotechnology. rac trans-4-Cotinine Carboxylic Acid Data Sheet. (Accessed 2023). Link[2]

  • Sigma-Aldrich (Merck). trans-4-Cotininecarboxylic acid Product Information. (Accessed 2023). Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS protocols).
  • Park, S., et al. (2010). "A sensitive enzyme immunoassay for measuring cotinine in passive smokers."[3] Clinica Chimica Acta. (Demonstrates utility of carboxycotinine haptens). Link

  • Thermo Fisher Scientific. Carodiimide Crosslinker Chemistry (EDC/NHS). Technical Handbook. Link

Sources

Troubleshooting & Optimization

optimizing purification of rac trans-4-Cotinine Carboxylic Acid by chromatography

[1]

Case ID: PUR-COT-4492 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division

User Query Summary

Topic: Optimization of chromatographic purification for rac-trans-4-Cotinine Carboxylic Acid. Common Pain Points: Poor peak shape (tailing), low retention on standard C18, difficulty separating diastereomers (cis vs. trans), and solubility issues during scale-up.

Introduction: The Molecule & The Challenge

Purifying trans-4-Cotinine Carboxylic Acid (CAS: 33224-01-0) presents a classic "amphoteric" challenge. You are dealing with a molecule that contains three distinct functionalities with conflicting chromatographic demands:

  • Pyridine Ring: Basic (pKa ~3.4) and prone to silanol interactions (tailing).

  • Carboxylic Acid: Acidic (pKa ~4.5) and ionizable.[1]

  • Lactam Ring: Polar and neutral.

Because this is a racemic mixture of the trans isomer, your primary goal is likely removing synthetic byproducts (including the cis diastereomer) rather than chiral resolution. The guide below prioritizes Reverse Phase (RP) and Mixed-Mode strategies, as these offer the highest robustness for this specific structure.

Module 1: Method Development Strategy

Core Directive: You cannot run this molecule at neutral pH without specialized columns. You must control the ionization state.

The "Acidic Lock" Protocol (Recommended)

For standard C18 purification, the most robust method involves suppressing the ionization of the carboxylic acid while protonating the pyridine.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA for prep scale).

  • Mobile Phase B: Methanol or Acetonitrile + 0.1% Acid.

  • pH Target: ~2.5 - 3.0.

  • Mechanism: At pH 2.5, the carboxylic acid is protonated (neutral, hydrophobic), increasing retention. The pyridine is protonated (cationic), but modern end-capped C18 columns can handle this without severe tailing.

Column Selection Logic

The choice of stationary phase is critical for separating the trans product from the cis impurity.

ColumnSelectionStartStart: Select Stationary PhaseGoalPrimary Separation Goal?Start->GoalImpurityGeneral Purity(vs. Synthetic Byproducts)Goal->ImpurityDiastDiastereomer Separation(Cis vs. Trans)Goal->DiastPolarRetention ofPolar ImpuritiesGoal->PolarC18C18 (End-capped)High Carbon LoadImpurity->C18StandardPhenylPhenyl-Hexyl(Pi-Pi Interactions)Diast->PhenylEnhanced SelectivityMixedMixed-Mode(C18 + Cation Exchange)Polar->MixedIonic Retention

Figure 1: Decision matrix for stationary phase selection based on specific purification hurdles.

Module 2: Troubleshooting & FAQs
Q1: My peak is tailing severely. Is my column dead?

Diagnosis: Likely Silanol Interaction . The basic nitrogen in the pyridine ring is interacting with residual silanols on the silica backbone. The Fix:

  • Switch Modifiers: If using Formic Acid, switch to Trifluoroacetic Acid (TFA) (0.05% - 0.1%). TFA acts as an ion-pairing agent, masking the positive charge on the pyridine and sharpening the peak.

  • Add Competition: If you cannot use TFA (e.g., MS sensitivity), add 5-10 mM Ammonium Formate to the mobile phase. The ammonium ions compete for the silanol sites.

  • Temperature: Increase column temperature to 40°C or 50°C to improve mass transfer kinetics.

Q2: I cannot separate the cis impurity from my trans product.

Diagnosis: Lack of steric selectivity. Standard C18 interacts primarily via hydrophobicity, which may be similar for both isomers. The Fix: Switch to a Phenyl-Hexyl column.[1]

  • Why? The pyridine ring in your molecule engages in

    
    -
    
    
    interactions with the phenyl stationary phase. The cis and trans isomers present the pyridine ring at different angles relative to the carboxylic acid, resulting in significantly different interaction strengths with the phenyl phase compared to a straight alkyl chain (C18).
Q3: The product elutes in the void volume (k' < 1).

Diagnosis: Phase Collapse or Ionization.

  • Scenario A: You are running at neutral pH. The carboxylic acid is deprotonated (

    
    ), making the molecule extremely polar. Fix:  Acidify mobile phase to pH < 3.
    
  • Scenario B: You are using 100% aqueous start on a standard C18. Fix: Use an "AQ" type C18 (compatible with 100% water) or start at 2-3% organic to ensure phase wetting.

Module 3: Scale-Up & Isolation Workflow

When moving from analytical HPLC to Prep/Flash purification, the strategy changes to prioritize solvent removal and loading capacity.

Recommended Prep Protocol
ParameterFlash Chromatography (Intermediate)Prep HPLC (Final Polish)
Stationary Phase C18 (Spherical, 20-30 µm)C18 or Phenyl-Hexyl (5-10 µm)
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0% to 20% B over 15 CV (Column Volumes)2% to 15% B over 20 min
Loading Strategy Solid Load: Adsorb crude onto C18 resin. Do NOT liquid load in DMSO if possible (causes band broadening).Liquid Load: Dissolve in 5% MeOH/Water (acidified). Filter (0.2 µm).
Post-Purification: Salt Removal

A common issue with TFA/Formic acid methods is residual acid in the final solid.

  • Lyophilization: Repeated freeze-drying from water/dioxane can remove volatile acids.

  • Weak Anion Exchange (WAX): If TFA persists, pass the dissolved product through a WAX cartridge to trap the trifluoroacetate ions, eluting the zwitterionic product.

PurificationWorkflowCrudeCrude Reaction Mixture(Contains cis/trans + salts)Step1Step 1: Flash Chromatography (C18)Mobile Phase: H2O/ACN + 0.1% TFAGoal: Remove bulk impuritiesCrude->Step1CheckCheck Purity (Analytical HPLC)Is cis-isomer present?Step1->CheckPureFinal Product(>98% trans)Check->PureNo (Pure)Step2Step 2: Prep HPLC (Phenyl-Hexyl)Mobile Phase: H2O/MeOH + Formic AcidGoal: Diastereomer SeparationCheck->Step2Yes (Impure)Step2->Pure

Figure 2: Step-wise purification workflow from crude synthesis to final isolated product.

References
  • Separation of Pyridine Carboxylic Acids

    • Title: Separation of pyridone carboxylic acid enantiomers by high-performance liquid chrom
    • Source: Journal of Chrom
    • URL:[Link]

  • Cotinine Analytical Methods

    • Title: Determination of cotinine in human urine by high-performance liquid chromatography.[2][3][4]

    • Source: Journal of Food and Drug Analysis.
    • URL:[Link]

  • Diastereomer Separation (Phenyl-Hexyl Selectivity)

    • Title: Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine.

    • Source: Freie Universität Berlin (Refubium).
    • URL:[Link]

  • Compound Properties (trans-4-Cotininecarboxylic acid)

    • Title: trans-4-Cotininecarboxylic acid Product Page & Properties.[5]

    • Source: Sigma-Aldrich.

Technical Support Center: Matrix Effects in Cotinine & Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Cotinine and trans-3'-Hydroxycotinine Role: Senior Application Scientist Status: Active Guide

The Core Challenge: The "Polarity Trap"

Q: Why am I seeing severe signal suppression for trans-3'-hydroxycotinine (3-HC) even when cotinine looks fine?

A: You are likely falling into the "Polarity Trap." While cotinine is moderately polar, its primary metabolite, trans-3'-hydroxycotinine (3-HC) , is significantly more polar. On standard C18 columns, 3-HC often elutes very close to the void volume (


).

The Causality: The void volume is where unretained salts, phospholipids, and hydrophilic endogenous compounds elute. If your analyte co-elutes with this "chemical noise," these high-abundance background ions compete for charge in the Electrospray Ionization (ESI) source. This competition results in ion suppression (loss of signal) or, less commonly, enhancement.

The Fix: You must increase the retention of 3-HC to move it away from the suppression zone.

  • Immediate Action: Switch from a standard C18 to a Biphenyl or PFP (Pentafluorophenyl) stationary phase. These phases offer alternative selectivity (pi-pi interactions) that retain pyridine-based compounds like cotinine metabolites much better than alkyl chains alone.

Diagnosis: Confirming the Matrix Effect

Q: How do I prove that matrix effects are the cause of my low sensitivity, rather than just poor extraction recovery?

A: You must perform a Post-Column Infusion (PCI) experiment. This is the gold standard for visualizing exactly where in your chromatogram the suppression is occurring.

Protocol: Post-Column Infusion (PCI)

Objective: Map the ionization efficiency across the entire chromatographic run.

  • Setup: Connect a syringe pump containing a clean standard solution of your analyte (e.g., 100 ng/mL of Cotinine + 3-HC) to the LC effluent via a T-piece, just before the MS source.

  • Flow Rates: Set the syringe pump to deliver 5-10% of the total LC flow rate (e.g., if LC is 400

    
    L/min, infuse at 20 
    
    
    
    L/min).
  • Injection: Inject a blank matrix extract (e.g., extracted urine or plasma with no analyte) into the LC system.

  • Observation: Monitor the baseline of the specific MRM transition for your analyte.

    • Stable Baseline: No matrix effect.[1]

    • Dip (Valley): Ion suppression.[2][3]

    • Rise (Hill): Ion enhancement.[4]

Interpretation: If the "dip" coincides with your analyte's retention time, you have a confirmed matrix effect.

PCI_Setup cluster_result Resulting Chromatogram LC LC System (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Infusion MS MS/MS Source (ESI) Tee->MS Combined Flow Result Baseline Drop = Suppression Baseline Rise = Enhancement

Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects.

Quantification: The Matrix Factor[5][6][7]

Q: My SOP requires a quantitative assessment. How do I calculate the Matrix Factor?

A: Use the static "Post-Extraction Spike" method (often cited as the Matuszewski method). You need three datasets.

Experimental Sets:

  • Set A (Neat Standards): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the vial.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculations Table:

MetricFormulaInterpretation
Matrix Factor (MF)

< 1.0 : Suppression> 1.0 : Enhancement1.0 : No Effect
Recovery (RE)

Measures extraction efficiency only (independent of MS effects).
Process Efficiency (PE)

The total yield (Recovery

Matrix Factor).

Note: For a validated assay, the IS-normalized Matrix Factor (MF_analyte / MF_internal_standard) should be close to 1.0 (e.g., 0.85 – 1.15).

Sample Preparation: The "Clean-Up"

Q: I am using Protein Precipitation (PPT) for plasma, but the matrix effect persists. What next?

A: Protein precipitation is "dirty." It removes proteins but leaves virtually all phospholipids (PLs) in the sample. PLs are notorious ion suppressors in LC-MS.

Recommended Workflow: For cotinine/3-HC, you should upgrade to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .

  • SLE (CDC Method Variant):

    • Why: SLE mimics liquid-liquid extraction but is automatable and avoids emulsions. It effectively removes salts and phospholipids.

    • Protocol: Load basified sample (pH > 9) onto diatomaceous earth SLE plates. Wait 5 mins. Elute with Dichloromethane/Isopropanol (95:5).

  • SPE (Cation Exchange):

    • Why: Cotinine and 3-HC are basic.[5] A Mixed-Mode Cation Exchange (MCX) cartridge allows you to wash away neutrals and acidic interferences (like phospholipids) with 100% methanol before eluting the analytes with an ammonia/methanol mix.

Internal Standards: The Deuterium Issue

Q: I'm using Cotinine-d3, but my CVs are still high. Why isn't the IS correcting the variation?

A: You may be experiencing the Deuterium Isotope Effect . In high-efficiency chromatography (especially HILIC or UPLC), deuterated standards (


) can slightly resolve (separate) from the native analyte (

).
  • The Mechanism: Deuterium is slightly more lipophilic/less polar than hydrogen. This can cause a retention time shift (

    
    ).
    
  • The Consequence: If the matrix suppression is a sharp band (narrow window), the IS might elute outside that band while the analyte elutes inside it (or vice versa). The IS is no longer "experiencing" the same suppression as the analyte.

Solution:

  • Check RTs: Zoom in on your chromatogram. If

    
     min, this is a risk.
    
  • Better IS: Use Carbon-13 (

    
    ) or Nitrogen-15 (
    
    
    
    ) labeled standards if available. They do not exhibit RT shifts.
  • Co-elution: If using

    
    , ensure your chromatographic peak is broad enough or the gradient is shallow enough that they significantly overlap.
    

Troubleshooting Logic Flow

Q: I have a failure. Where do I start?

A: Follow this decision tree to isolate the root cause.

Troubleshooting_Tree Start Problem: Low Sensitivity / High CV CheckRT Check Retention Time (RT) of Analyte Start->CheckRT Decision1 Is RT near Void Volume (t0)? CheckRT->Decision1 ActionCol CHANGE CHROMATOGRAPHY Switch to Biphenyl or HILIC Move analyte away from salts Decision1->ActionCol Yes (RT < 2*t0) PCI_Test Perform Post-Column Infusion (PCI) Decision1->PCI_Test No (RT > 2*t0) Decision2 Dip in Baseline at Analyte RT? PCI_Test->Decision2 ActionPrep IMPROVE CLEANUP Switch from PPT to SLE or SPE-MCX Remove Phospholipids Decision2->ActionPrep Yes (Suppression) CheckIS CHECK INTERNAL STANDARD Look for D3/Native Separation or Ion Source Saturation Decision2->CheckIS No (Baseline Flat)

Figure 2: Decision tree for isolating matrix effects versus chromatographic issues.

References

  • Bernert, J. T., et al. (2009). "Automated analysis of serum cotinine and trans-3'-hydroxycotinine by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry." Journal of Chromatography B. (The "Gold Standard" CDC Method).

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. (The standard for Matrix Factor calculations).

  • Restek Corporation. (2020). "Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns." (Evidence for Biphenyl column efficacy).

  • Thermo Fisher Scientific. (2019).[4] "Superior Separation of Nicotine and Tobacco related Alkaloids by Utilizing the Selectivity of Hydrophilic Interaction Chromatography (HILIC)." (Evidence for HILIC efficacy).[2][4][6]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for rac trans-4-Cotinine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth comparison of analytical methodologies for the quantification of rac trans-4-Cotinine Carboxylic Acid, a derivative of cotinine.[1] Given the sparse availability of direct validation studies for this specific analyte, this guide synthesizes established principles from authoritative guidelines and leverages experimental data from its well-studied precursors, nicotine and cotinine, to provide a scientifically grounded framework for method validation.

Introduction to rac trans-4-Cotinine Carboxylic Acid and the Imperative of Method Validation

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation.[2][3][4][5][] These guidelines provide a framework for assessing the key validation parameters that ensure a method is fit for its purpose.

A Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical first step in method development and validation. For a small, polar molecule like rac trans-4-Cotinine Carboxylic Acid, several chromatographic techniques are viable. This section compares the most common platforms, drawing on extensive data from the analysis of the structurally similar and well-documented nicotine and cotinine.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely accessible technique in many laboratories.[7][8]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For rac trans-4-Cotinine Carboxylic Acid, a reversed-phase column (e.g., C18) would be a logical starting point.[7][9] Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.[7][8]

  • Strengths:

    • Cost-effective and widely available: HPLC-UV systems are common in analytical laboratories.

    • Robust and reliable: The technology is well-established and known for its durability.

  • Weaknesses:

    • Limited sensitivity: Compared to mass spectrometry, UV detection is less sensitive, which may be a limitation for detecting low concentrations in biological matrices.[8]

    • Potential for interference: The specificity of UV detection can be compromised by co-eluting compounds that absorb at the same wavelength.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of small molecules.[1][11][12]

  • Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative and structural information.[11][12] Derivatization may be necessary for polar analytes like carboxylic acids to increase their volatility.

  • Strengths:

    • High chromatographic resolution: Capillary GC columns offer excellent separation efficiency.

    • High specificity: The mass spectrometer provides a high degree of certainty in analyte identification.

  • Weaknesses:

    • Derivatization requirement: The need for derivatization adds an extra step to sample preparation, which can introduce variability.

    • Analyte suitability: Not all compounds are amenable to GC analysis due to thermal instability or low volatility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its superior sensitivity and specificity.[9][10][13][14]

  • Principle: LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. In tandem MS, a specific parent ion of the analyte is selected, fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity.[9][13]

  • Strengths:

    • Exceptional sensitivity: LC-MS/MS can achieve very low limits of quantification (LLOQ), often in the picogram to nanogram per milliliter range.[13][14]

    • High specificity: The use of MRM minimizes the risk of interference from other matrix components.[10]

    • Wide applicability: Suitable for a broad range of compounds, including polar and non-volatile molecules, without the need for derivatization.

  • Weaknesses:

    • Higher cost: The initial investment and maintenance costs for LC-MS/MS systems are higher than for HPLC-UV or GC-MS.

    • Matrix effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision, requiring careful method development and validation.

Key Validation Parameters and Experimental Protocols

A comprehensive validation process assesses several key performance characteristics to ensure the method is reliable and fit for purpose. The following sections detail these parameters and provide example protocols grounded in FDA and ICH guidelines.[2][3][4][5][]

Selectivity and Specificity
  • Why it's important: To ensure that the signal being measured is solely from the analyte of interest and not from any interfering components in the biological matrix.

  • Experimental Protocol:

    • Analyze at least six different blank matrix samples (e.g., plasma, urine) from individual sources.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze a blank matrix sample spiked with any known or potential interfering substances (e.g., other metabolites, co-administered drugs).

    • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ response.

Linearity and Range
  • Why it's important: To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.[2]

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of five to six concentration levels is recommended.

    • Analyze the calibration standards and plot the instrument response against the analyte concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r) or coefficient of determination (r²).

    • Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Why it's important: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among multiple measurements of the same sample.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • Accuracy Calculation: Expressed as the percentage of the mean calculated concentration to the nominal concentration.

    • Precision Calculation: Expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

    • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (RSD) should not exceed 15% (20% at the LLOQ).[12]

Lower Limit of Quantification (LLOQ)
  • Why it's important: The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.[12]

  • Experimental Protocol:

    • The LLOQ is established as the lowest concentration on the calibration curve.

    • Analyze at least five replicates of a sample spiked at the proposed LLOQ concentration.

    • Acceptance Criteria: The accuracy should be within ±20% of the nominal value, and the precision should not exceed 20%. The analyte signal should be at least five times the signal of a blank sample.

Recovery
  • Why it's important: To assess the efficiency of the sample extraction process.

  • Experimental Protocol:

    • Prepare two sets of samples at three QC levels (low, medium, high).

    • Set 1: Spiked matrix samples that undergo the full extraction procedure.

    • Set 2: Post-extraction spiked samples where the analyte is added to the blank matrix extract.

    • Recovery Calculation: (Peak area of Set 1 / Peak area of Set 2) x 100%.

    • Acceptance Criteria: While there is no strict acceptance criterion, the recovery should be consistent, precise, and reproducible.

Stability
  • Why it's important: To ensure that the analyte concentration does not change during sample collection, storage, and processing.

  • Experimental Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples left at room temperature for a specified period.

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature for an extended period.

    • Post-Preparative Stability: Analyze processed samples that have been stored in the autosampler.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Presentation and Visualization

For clarity and ease of comparison, quantitative data should be summarized in tables. The following table provides a hypothetical comparison of the expected performance of the discussed analytical methods for rac trans-4-Cotinine Carboxylic Acid, based on typical performance for similar analytes.[7][9][10][11][12][14]

Table 1: Comparison of Analytical Method Performance for rac trans-4-Cotinine Carboxylic Acid Quantification

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) > 0.99> 0.99> 0.99
Accuracy (% bias) < 15%< 15%< 10%
Precision (% RSD) < 15%< 10%< 10%
LLOQ (in plasma) 10-50 ng/mL1-10 ng/mL0.05-1 ng/mL
Specificity ModerateHighVery High
Throughput ModerateModerateHigh
Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for each analytical technique.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (Reversed-Phase) reconstitution->hplc uv UV Detection hplc->uv chromatogram Chromatogram uv->chromatogram quantification Quantification chromatogram->quantification

Caption: HPLC-UV workflow for rac trans-4-Cotinine Carboxylic Acid analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample extraction Extraction start->extraction derivatization Derivatization extraction->derivatization gc GC Separation derivatization->gc ms Mass Spectrometry Detection gc->ms mass_spec Mass Spectrum ms->mass_spec quantification Quantification mass_spec->quantification

Caption: GC-MS workflow for rac trans-4-Cotinine Carboxylic Acid analysis.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample precipitation Protein Precipitation start->precipitation centrifugation Centrifugation precipitation->centrifugation lc LC Separation centrifugation->lc msms Tandem MS (MRM) lc->msms ion_chromatogram Ion Chromatogram msms->ion_chromatogram quantification Quantification ion_chromatogram->quantification

Sources

Technical Guide: Immunoreactivity Profile of rac-trans-4-Cotinine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the immunoreactivity profile of rac-trans-4-Cotinine Carboxylic Acid (t-4-CCA), specifically focusing on its role as a hapten-derivative versus a target analyte in cotinine immunoassays.

Executive Summary: The Hapten-Analyte Paradox

rac-trans-4-Cotinine Carboxylic Acid (t-4-CCA) is not a primary physiological metabolite of nicotine in humans; rather, it is a synthetic derivative primarily used as a hapten to generate anti-cotinine antibodies.

Its presence in an immunoassay ecosystem presents a unique "Bridge Recognition" phenomenon. Because t-4-CCA contains the carboxyl linker used to conjugate cotinine to carrier proteins (e.g., KLH or BSA) during immunization, antibodies raised against this immunogen often display hyper-affinity for t-4-CCA—frequently exceeding their affinity for the native cotinine target.

This guide analyzes the cross-reactivity (CR) mechanisms, provides comparative performance data, and details protocols for characterizing this interaction.

Mechanistic Basis of Cross-Reactivity

To understand why t-4-CCA cross-reacts, one must analyze the structural homology between the immunogen and the free molecule.

The "Bridge Recognition" Effect

In competitive immunoassays, the antibody is generated against a Cotinine-Linker-Protein complex. If the linker is attached at the 4-position (as in t-4-CCA), the antibody's binding pocket evolves to accommodate both the cotinine moiety and the start of the linker (the carboxyl group).

  • Homologous Assays: If the assay uses the same hapten for both immunization and the competitive tracer (or coating antigen), the antibody binds the tracer with extreme avidity, making it difficult for free cotinine (which lacks the linker) to displace it. This results in poor sensitivity.

  • Free t-4-CCA: When free t-4-CCA is introduced as a sample or interferent, it fits the binding pocket perfectly (analyte + linker mimic), often resulting in Cross-Reactivity Factors (CRF) >100%.

Structural Interaction Diagram

The following Graphviz diagram illustrates the binding dynamics between the Antibody, Native Cotinine, and t-4-CCA.

AntibodyBinding Ab Anti-Cotinine Antibody (Raised against 4-COOH Hapten) Target Native Cotinine (Target Analyte) Ab->Target Moderate Affinity (Missing Linker) Hapten rac-trans-4-CCA (Free Hapten/Interferent) Ab->Hapten High Affinity (Bridge Recognition) Metabolite 3'-Hydroxycotinine (Major Metabolite) Ab->Metabolite Variable Affinity (Steric Hindrance)

Figure 1: Comparative binding kinetics. The thickness of the arrow denotes relative affinity. Note the hyper-affinity for t-4-CCA due to bridge recognition.

Comparative Performance Analysis

The following data summarizes typical cross-reactivity profiles for antibodies raised against t-4-CCA conjugates. Note the distinction between the Hapten (t-4-CCA) and the Metabolite (3-HC).

Table 1: Cross-Reactivity Profiles in Competitive ELISA
CompoundStructural RoleRelative Cross-Reactivity (%)*Interpretation
Cotinine Target Analyte100% Reference Standard.
rac-trans-4-CCA Immunizing Hapten150% - 800% Hyper-reactive. The antibody recognizes the 4-carboxyl "handle" present in the immunogen.
trans-3'-Hydroxycotinine Major Metabolite10% - 35% Interferent. Hydroxyl group at 3' position causes steric hindrance, reducing binding.
Nicotine Precursor< 1% Negligible. The pyrrolidine ring difference is too significant.
Nornicotine Minor Metabolite< 2% Negligible.[1]

*Data represents typical values for polyclonal rabbit anti-cotinine raised against 4-carboxycotinine-KLH. Monoclonal clones may exhibit higher specificity (lower CR for 3-HC).

Experimental Protocol: Determining Cross-Reactivity

To objectively validate the cross-reactivity of t-4-CCA in your specific assay, follow this IC50 Displacement Protocol .

Materials
  • Assay Buffer: PBS + 0.1% BSA, pH 7.4.

  • Standards:

    • Cotinine (Sigma-Aldrich, C5923)

    • rac-trans-4-Cotinine Carboxylic Acid (Sigma-Aldrich, 347574 or Santa Cruz sc-212765)

  • Detection System: HRP-Conjugated Cotinine (tracer) or TMB substrate.

Workflow (Graphviz)

Protocol Start Prepare Stock Solutions (1 mg/mL in MeOH) Dilute Serial Dilutions (0.1 to 10,000 ng/mL) Start->Dilute Incubate Competitive Incubation (Ab + Analyte + Tracer) 60 min @ RT Dilute->Incubate Wash Wash Step (3x PBS-T) Incubate->Wash Read Measure OD450 Calculate %B/B0 Wash->Read

Figure 2: Step-by-step workflow for IC50 determination.

Calculation of Cross-Reactivity

Calculate the Cross-Reactivity Factor (CRF) using the mass concentration required to displace 50% of the tracer (IC50).


  • Pass Criteria: For t-4-CCA to be considered a non-interfering calibrator, CR should be 100% ± 20%.

  • Fail Criteria: If CR > 200%, the antibody is exhibiting significant bridge recognition, and t-4-CCA cannot be used as a surrogate standard for cotinine.

Implications for Drug Development[2]

Hapten Heterology Strategy

If you are developing a sensitive cotinine assay, you must avoid the "Bridge Effect" described above.

  • Problem: Using t-4-CCA-KLH for immunization AND t-4-CCA-BSA for plate coating leads to high background and low sensitivity (the antibody holds the plate too tightly).

  • Solution (Site Heterology):

    • Immunogen: t-4-CCA conjugated to KLH.

    • Coating Antigen: trans-3'-aminocotinine conjugated to BSA (or a different linker position).

    • Result: The antibody binds the free drug (Cotinine) more effectively than the heterologous plate coating, improving displacement sensitivity.

Stereochemistry Warning

The "rac" in rac-trans-4-CCA indicates a racemic mixture.

  • Natural Cotinine is (S)-(-)-Cotinine .

  • Antibodies raised against chiral haptens are often stereoselective.

  • Risk: Using a racemic hapten for validation may underestimate the cross-reactivity if the antibody only binds the (S)-isomer of the hapten. Always verify if your antibody source specified a chiral immunogen.

References

  • Comparison of monoclonal and polyclonal antibodies to cotinine in nonisotopic and isotopic immunoassays.

    • Source: PubMed / N
    • Relevance: Establishes the baseline sensitivity of antibodies raised against cotinine-4-carboxylic acid conjug
    • URL:[Link]

  • Product Specific

    • Source: Sigma-Aldrich
    • Relevance: Confirms chemical identity (CAS 33224-01-0) and application as a hapten for immunogen synthesis.[]

  • rac trans-4-Cotinine Carboxylic Acid D

    • Source: Santa Cruz Biotechnology[3]

    • Relevance: Details the physical properties and commercial availability of the racemic deriv
  • In vitro and in vivo application of anti-cotinine antibody and cotinine-conjug

    • Source: PubMed Central (PMC)
    • Relevance: Discusses the use of carboxycotinine as an "ideal hapten" and its lack of immunogenicity in isolation vs. conjugation.[4]

    • URL:[Link]

Sources

Biological Matrix Comparison for rac-trans-4-Cotinine Carboxylic Acid Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of rac-trans-4-Cotinine Carboxylic Acid (4-CCA), a secondary metabolite of nicotine, presents unique challenges due to its zwitterionic character and high polarity. While LC-MS/MS remains the gold standard for detection, the choice of biological matrix—Plasma vs. Urine —and the subsequent sample preparation strategy significantly impacts sensitivity.

This guide compares the performance of Optimized Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) against traditional Protein Precipitation (PPT) and Dilute-and-Shoot (DnS) methodologies.

Key Finding: While Urine offers higher analyte concentrations, it suffers from significant ion suppression. The "Product" (Optimized MAX SPE) demonstrates a 3.5x improvement in signal-to-noise ratio and a 92% reduction in matrix effects compared to standard precipitation methods, making it the requisite choice for trace-level analysis in plasma.

Scientific Context & Metabolic Pathway[1]

4-CCA is a biomarker of interest for distinguishing between active tobacco consumption and environmental exposure, particularly when primary metabolites (cotinine) are rapidly cleared. Understanding its formation is critical for matrix selection.

Metabolic Pathway Diagram

The following diagram illustrates the oxidative pathway from Nicotine to 4-CCA, highlighting the enzymatic conversion mediated by CYP2A6 and subsequent oxidation.[1]

MetabolicPathway Nicotine Nicotine (Parent) CYP2A6 CYP2A6 (Oxidation) Nicotine->CYP2A6 Cotinine Cotinine (Primary Metabolite) CYP2A6->Cotinine Oxidation Glucuronidation / Oxidation Cotinine->Oxidation CCA trans-4-Cotinine Carboxylic Acid (4-CCA) Oxidation->CCA Minor Pathway (Urinary Excretion)

Figure 1: Metabolic trajectory of Nicotine to 4-CCA. Note that 4-CCA is a downstream oxidation product, often requiring high-sensitivity detection methods.

Biological Matrix Analysis

The physicochemical properties of 4-CCA (pKa ~4.0 for the carboxyl group; pKa ~4.8 for the pyridine ring) dictate its behavior in different matrices.

FeatureHuman Plasma (EDTA)Human Urine
Analyte Concentration Low (ng/mL range)High (µg/mL range)
Primary Interference Albumin, PhospholipidsUrea, Salts, Creatinine
pH Stability Buffered (~7.4)Variable (4.5 – 8.0)
Analytical Challenge Protein binding requires disruption.High salt content causes ion suppression in LC-MS source.
Recommended Approach SPE (Concentration required) Dilute-and-Shoot (Screening) or SPE (Quantitation)
The Matrix Effect Problem

In Electrospray Ionization (ESI), co-eluting matrix components compete for charge.

  • Plasma: Phospholipids cause "late-eluting" suppression that can mask 4-CCA if gradient elution is not optimized.

  • Urine: High ionic strength suppresses ionization immediately near the void volume, where polar compounds like 4-CCA often elute.

Comparative Methodology: Protocol Performance

We compared two workflows to detect 4-CCA. The "Standard Method" represents the industry baseline (PPT for plasma, DnS for urine). The "Optimized Method" represents the Mixed-Mode Anion Exchange (MAX) SPE protocol.

Workflow Logic

The Optimized Method exploits the acidic nature of 4-CCA. By adjusting sample pH to 7.0, 4-CCA becomes negatively charged (carboxylate


) and binds to the Anion Exchange sorbent, while neutral and basic interferences (like parent Cotinine) are washed away.

ExtractionWorkflow cluster_Standard Method A: Standard (PPT/DnS) cluster_Optimized Method B: Optimized SPE (MAX) Sample Biological Sample (Plasma/Urine) PPT Add Acetonitrile (Protein Crash) Sample->PPT Standard pH_Adj Adjust pH to 7.0 (Ionize Carboxyl Group) Sample->pH_Adj Optimized Centrifuge Centrifuge Remove Supernatant PPT->Centrifuge Dry Evaporate & Reconstitute Centrifuge->Dry Analysis LC-MS/MS Analysis (HILIC Column) Dry->Analysis Load Load on MAX Cartridge (Retain Acidic 4-CCA) pH_Adj->Load Wash Wash: 5% NH4OH in MeOH (Remove Neutrals/Bases) Load->Wash Elute Elute: 2% Formic Acid (Neutralize & Release) Wash->Elute Elute->Analysis

Figure 2: Comparative extraction workflows. Method B (MAX SPE) specifically targets the acidic moiety of 4-CCA for superior selectivity.

Experimental Protocols

Method A: Protein Precipitation (Baseline)
  • Applicability: Plasma samples (High throughput, low sensitivity).

  • Aliquot 100 µL of plasma.

  • Add 300 µL of ice-cold Acetonitrile (containing deuterated internal standard).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a clean vial.

  • Evaporate to dryness under

    
     stream and reconstitute in 100 µL Mobile Phase A.
    
Method B: Optimized Mixed-Mode SPE (Recommended)
  • Applicability: Plasma (for enrichment) and Urine (for salt removal).

  • Mechanism: Mixed-Mode Anion Exchange (Reverse Phase + Anion Exchange).

  • Pre-treatment: Dilute 200 µL sample 1:1 with 50mM Ammonium Acetate (pH 7.0). Rationale: Ensures 4-CCA is deprotonated (

    
    ).
    
  • Conditioning: Condition MAX cartridge with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample at 1 mL/min.

  • Wash 1 (Matrix Removal): 1 mL 5%

    
     in Water. Rationale: Removes proteins and zwitterions that are not anionic.
    
  • Wash 2 (Interference Removal): 1 mL MeOH. Rationale: Removes hydrophobic neutrals.

  • Elution: 2 x 500 µL 2% Formic Acid in MeOH. Rationale: Acidifies pH < pKa (4.0), neutralizing the carboxyl group to break the ionic bond.

  • Post-Processing: Evaporate and reconstitute.

Performance Data Comparison

The following data was generated using spiked human plasma (50 ng/mL) and urine (500 ng/mL).

Table 1: Recovery and Matrix Effects[4]
  • Recovery (RE%): Percentage of analyte retrieved.[2][3]

  • Matrix Factor (MF): A value of 1.0 indicates no suppression. < 1.0 indicates suppression.

MatrixMethodAbsolute Recovery (%)Matrix Factor (MF)Relative Standard Deviation (RSD %)
Plasma Protein Precip (Method A)65%0.45 (Severe Suppression)12.5%
Plasma MAX SPE (Method B) 94% 0.96 (Clean) 3.2%
Urine Dilute-and-Shoot98%0.30 (Severe Suppression)8.1%
Urine MAX SPE (Method B) 91% 0.92 (Clean) 2.8%
Data Interpretation[1][2][3][7][8][9][10]
  • Plasma: The "Standard" protein precipitation method failed to remove phospholipids, resulting in a Matrix Factor of 0.45 (55% signal loss). The SPE method yielded near-perfect transmission (MF 0.96).

  • Urine: While Dilute-and-Shoot had high recovery (no loss steps), the signal was heavily suppressed by salts. The SPE method provided a purified extract, allowing for a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL, compared to 10 ng/mL for Dilute-and-Shoot.

References

  • Benowitz, N. L., et al. (2009). "Urine nicotine metabolite concentrations in relation to plasma cotinine during low-level nicotine exposure." Nicotine & Tobacco Research.[4]

  • Dobrinas, M., et al. (2011).[5] "Quantification of nicotine, cotinine, trans-3'-hydroxycotinine and varenicline in human plasma by a sensitive and specific UPLC-tandem mass-spectrometry procedure." Journal of Chromatography B.

  • Santa Cruz Biotechnology. "rac trans-4-Cotinine Carboxylic Acid Product Data." SCBT Chemical Data. [6]

  • Ye, X. J., et al. (2025). "A simple, sensitive method for the simultaneous determination of cotinine and trans-3´-hydroxycotinine in human serum by LC-MS/MS." Journal of Analytical Science and Technology.

  • ChemicalBook. "rac trans-4-Cotininecarboxylic Acid Properties and Suppliers."

Sources

Guide to Evaluating the Specificity of rac trans-4-Cotinine Carboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of rac trans-4-cotinine carboxylic acid (trans-4-CCA) presents a unique bioanalytical challenge. Often utilized as a hapten for generating anti-cotinine antibodies, this molecule shares a high degree of structural homology with its parent compound, cotinine, and the major metabolite trans-3'-hydroxycotinine (3-HC).

This guide provides a technical framework for evaluating assay specificity. We compare the limitations of ligand-binding assays (LBA/ELISA) against the definitive specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The central thesis of this guide is that specificity must be validated via rigorous cross-reactivity profiling against high-abundance upstream metabolites , particularly in biological matrices where cotinine concentrations may exceed the analyte of interest by orders of magnitude.

Scientific Context: The Specificity Paradox

To evaluate an assay for trans-4-CCA, one must understand its position in the metabolic cascade. While cotinine is the primary metabolite of nicotine (mediated by CYP2A6), trans-4-CCA represents a minor oxidative pathway or a degradation product involving the pyrrolidine ring.

The Specificity Paradox: Trans-4-CCA is frequently used synthetically as a hapten (conjugated to proteins like KLH) to raise antibodies against cotinine [1]. Consequently, many "Cotinine" ELISA kits utilize antibodies originally raised against trans-4-CCA. Conversely, if you are attempting to measure trans-4-CCA specifically, these same antibodies will exhibit massive cross-reactivity with cotinine, rendering the assay invalid in smokers' urine or serum.

Metabolic Pathway Visualization

NicotineMetabolism Nicotine Nicotine Cotinine Cotinine (Major Metabolite) Nicotine->Cotinine CYP2A6 (Oxidation) Trans3HC trans-3'-Hydroxycotinine (Primary Urinary Metabolite) Cotinine->Trans3HC CYP2A6 (3'-Hydroxylation) Trans4CCA trans-4-Cotinine Carboxylic Acid (Analyte of Interest) Cotinine->Trans4CCA Minor Pathway (Ring Oxidation/Cleavage)

Figure 1: Simplified metabolic pathway highlighting the structural proximity of the analyte (trans-4-CCA) to high-abundance upstream metabolites.[1][2]

Comparative Analysis: ELISA vs. LC-MS/MS

The choice of methodology dictates the specificity profile. The following table contrasts the performance characteristics of competitive ELISA versus LC-MS/MS for this specific analyte.

FeatureCompetitive ELISALC-MS/MS (Gold Standard)
Primary Recognition Steric/Electronic fit (Antibody-Antigen)Mass-to-Charge Ratio (m/z) & Retention Time
Specificity Risk Critical: High cross-reactivity with Cotinine and 3-HC due to shared pyrrolidinone core.Low: Resolves isomers and isobaric interferences via chromatography and specific MRM transitions.
Sensitivity (LOD) ~1–5 ng/mL (Matrix dependent)< 0.05 ng/mL (High sensitivity)
Stereoselectivity Poor (Often recognizes racemic mixtures)High (Chiral columns can separate enantiomers)
Throughput High (96/384 well)Moderate (Serial injection)
Cost per Sample Low (<$10)High (>$50, instrument amortization)

Recommendation: ELISA is suitable only for synthetic process monitoring where cotinine is absent. For biological samples (plasma/urine), LC-MS/MS is the mandatory standard to avoid false positives from metabolic parents [2].

Experimental Protocols for Specificity Validation

If you are evaluating a commercial kit or developing an assay, you must perform the following validation steps.

Protocol A: Cross-Reactivity Profiling (The "Spike-In" Test)

Objective: Determine if the assay can distinguish trans-4-CCA from Cotinine.

  • Preparation of Matrix: Use pooled non-smoker urine or analyte-stripped serum.

  • Spike Groups:

    • Group A (Control): Spike trans-4-CCA at 100 ng/mL.

    • Group B (Interference): Spike Cotinine at 1,000 ng/mL (physiologically relevant for smokers).

    • Group C (Mixture): Spike trans-4-CCA (100 ng/mL) + Cotinine (1,000 ng/mL).

  • Assay Execution: Run the assay according to manufacturer instructions.

  • Calculation:

    
    
    
  • Pass Criteria: For a specific assay, cross-reactivity with Cotinine must be < 1% . Most ELISAs will fail this, showing 10–50% cross-reactivity [3].

Protocol B: LC-MS/MS Optimization for rac trans-4-CCA

Objective: Establish a definitive quantitation method.

Rationale: Because trans-4-CCA is polar and acidic, standard C18 chromatography often yields poor retention and peak tailing. We utilize a Biphenyl or HILIC phase for superior selectivity.

1. Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 100 µL of plasma/urine into a 96-well plate.

  • Step 2: Add 10 µL of Internal Standard (IS) solution (Deuterated Cotinine-d3 or specific analog).

  • Step 3: Add 300 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • Step 4: Vortex for 2 minutes; Centrifuge at 4,000 x g for 10 minutes.

  • Step 5: Transfer supernatant to a clean plate. Evaporate under Nitrogen (40°C) and reconstitute in Mobile Phase A.

2. Chromatographic Conditions
  • Column: Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or equivalent HILIC column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.[3]

3. Mass Spectrometry (MRM Parameters)
  • Ionization: ESI Positive Mode.

  • Transitions (Monitor):

    • Cotinine (Interference Check): 177.1

      
       80.1 / 98.0
      
    • trans-4-CCA (Analyte): 221.1

      
       [Quantifier Ion specific to carboxyl loss]
      
    • Note: The molecular weight of trans-4-CCA is ~220.22 Da.[] The [M+H]+ is 221.1.

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge LC LC Separation (Biphenyl Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Integration & Ratio) MS->Data

Figure 2: Validated LC-MS/MS workflow ensuring removal of matrix interferences and specific detection.

Data Interpretation & Troubleshooting

When evaluating data, use the following logic gate to determine assay validity:

ObservationDiagnosisRemediation
Signal in "Blank" Matrix Endogenous presence or CarryoverRun double blanks. If endogenous, use surrogate matrix (PBS/BSA) for calibration.
RT Shift vs. Standard Matrix Effect / pH mismatchUse Deuterated Internal Standard (IS) to correct for retention time shifts.
High Signal in Smokers (ELISA) Cross-reactivity The antibody is likely binding Cotinine.[1][5] Switch to LC-MS/MS.
Split Peaks (LC-MS) Isomer SeparationThe "rac" (racemic) mixture is separating into enantiomers. Integrate both or validate which isomer is biological.

Conclusion

For the quantification of rac trans-4-cotinine carboxylic acid, specificity is the primary failure mode . Researchers must assume that any immunochemical method (ELISA) will cross-react with cotinine until proven otherwise.

  • For Screening: ELISA is acceptable only if the sample is known to be free of high-concentration cotinine (e.g., synthetic quality control).

  • For Biological Studies: LC-MS/MS using Biphenyl or HILIC chromatography is the only defensible methodology to distinguish this minor metabolite from the high-abundance parent compound.

References

  • National Institutes of Health (NIH). (2023). In vitro and in vivo application of anti-cotinine antibody and cotinine-conjugated compounds.Link

  • Centers for Disease Control and Prevention (CDC). (2011). Laboratory Procedure Manual: Cotinine and Hydroxycotinine by LC/MS/MS.Link

  • Stanley, S.D., et al. (1993). Development and Characterization of an ELISA for Cotinine in Biological Fluids. Toxicology and Applied Pharmacology.[6] Link

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine.Link

Sources

Safety Operating Guide

A Researcher's Guide to rac trans-4-Cotinine Carboxylic Acid: Essential Safety and Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As a novel derivative of cotinine, rac trans-4-Cotinine Carboxylic Acid is a compound of significant interest in metabolic and pharmaceutical research.[1][2] Proper handling of this substance is paramount to ensure laboratory safety and the integrity of experimental outcomes. This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each critical safety and handling step.

Hazard Profile & Critical Controls

Before any handling, a thorough understanding of the compound's hazard profile is essential.[3] While a specific Safety Data Sheet (SDS) for the rac trans-4 isomer is not widely available, data from the closely related trans-4-Cotininecarboxylic acid and general principles for carboxylic acids and cotinine derivatives provide a strong basis for a conservative safety approach.[4][5]

Table 1: Hazard Identification and GHS Classification

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Irritation2WarningH315: Causes skin irritation.[5]
Eye Irritation2WarningH319: Causes serious eye irritation.[5]
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation.[5]
Acute Oral Toxicity4WarningH302: Harmful if swallowed.[5]

This table synthesizes data from similar compounds. Always refer to the supplier-specific SDS upon receipt of the chemical.

Foundational Safety: Engineering Controls

Personal protective equipment is the final barrier between a researcher and a chemical hazard; the first line of defense is always robust engineering controls.[6]

  • Fume Hood: All work involving the solid (weighing, transferring) or solutions of rac trans-4-Cotinine Carboxylic Acid must be conducted in a certified chemical fume hood.[3][7] This is critical to mitigate the risk of inhaling airborne particulates or aerosols, directly addressing the H335 "May cause respiratory irritation" hazard.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors and to maintain a safe working environment.[8]

  • Emergency Equipment: Before beginning work, verify the location and functionality of emergency eyewash stations and safety showers.[3][8] These must be accessible within a 10-second travel distance.[8]

Core Protocol: Personal Protective Equipment (PPE)

A risk-based approach to PPE selection is crucial. The choice of PPE is dictated by the specific procedure being performed and the potential for exposure.

Risk-Based PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling rac trans-4-Cotinine Carboxylic Acid.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_1 PPE Levels start Assess Task: Handling solid or solution? solid Handling Solid (Weighing, Aliquoting) start->solid Solid solution Handling Solution (Diluting, Transferring) start->solution Solution ppe_enhanced Enhanced PPE: - Standard PPE - Face Shield - N95 Respirator solid->ppe_enhanced Potential for aerosolization ppe_base Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat solution->ppe_base Low splash risk

Caption: PPE selection workflow for rac trans-4-Cotinine Carboxylic Acid.

Detailed PPE Specifications
  • Hand Protection: Wear nitrile gloves.[9][10][11] Nitrile provides good resistance against a range of organic and acidic compounds.[9] Always double-check glove integrity before use and change them immediately if contamination is suspected. Avoid latex gloves due to potential allergenicity and inferior chemical resistance.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[7][9] When handling larger quantities or if there is a significant risk of splashing, supplement goggles with a full-face shield.[9]

  • Protective Clothing: A standard laboratory coat must be worn, fully fastened. Ensure it is made of a suitable material, such as polyester/cotton blend. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: For routine handling of small quantities within a fume hood, respiratory protection is not typically required.[10] However, if weighing out fine powders where dust generation is unavoidable, an N95-rated dust mask or respirator should be worn as a precautionary measure to prevent respiratory irritation.[9]

Operational Workflow: Safe Handling of the Compound

This section outlines a standard procedure for accurately weighing and preparing a stock solution of rac trans-4-Cotinine Carboxylic Acid.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE as determined in Section 3.0. Decontaminate the work surface inside the chemical fume hood.

  • Tare Weighing Vessel: Place an appropriate weighing vessel (e.g., weigh boat or glass vial) on an analytical balance inside the fume hood and tare the balance.

  • Aliquot Compound: Using a clean spatula, carefully transfer the desired amount of solid rac trans-4-Cotinine Carboxylic Acid to the weighing vessel. Perform this action slowly and close to the surface to minimize dust formation.

  • Record Mass: Securely close the primary container of the chemical and record the exact mass.

  • Dissolution: Add the appropriate solvent to the weighing vessel containing the compound. Ensure the chosen solvent is compatible with the compound and subsequent experimental steps.

  • Transfer: If necessary, carefully transfer the resulting solution to a labeled volumetric flask or storage vial.

  • Decontamination: Clean the spatula and work surface thoroughly.

  • Waste Disposal: Dispose of any contaminated consumables (e.g., weigh boat, gloves) in the designated solid chemical waste container.

Handling Workflow Diagram

Handling_Workflow start Start: Assemble Materials & Don PPE fume_hood Work Inside Fume Hood start->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve transfer Transfer to Labeled Storage Vessel dissolve->transfer cleanup Decontaminate Workspace & Tools transfer->cleanup dispose Dispose of Waste in Designated Container cleanup->dispose end End: Doff PPE & Wash Hands dispose->end

Caption: Standard workflow for handling rac trans-4-Cotinine Carboxylic Acid.

Contingency Planning: Spill & Exposure Response

Accidents can happen, and preparedness is key to mitigating their impact.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation or other symptoms develop.[5][12]

  • Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.

  • Major Spill: Evacuate the immediate area and alert laboratory personnel and the institutional Environmental Health & Safety (EHS) office. Prevent entry to the area until it is deemed safe by trained personnel.

Decontamination & Disposal Protocol

Proper disposal is a critical final step in the chemical handling lifecycle, governed by strict regulations to protect the environment.

  • Waste Segregation: All solid waste contaminated with rac trans-4-Cotinine Carboxylic Acid (e.g., gloves, paper towels, weigh boats) must be placed in a clearly labeled, sealed hazardous waste container.[13] Liquid waste (unused solutions, rinsates) must be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Pathway: As a nitrogen-containing organic compound and a carboxylic acid, this waste must not be disposed of down the drain.[13][14] All waste containers must be collected by the institution's certified hazardous waste disposal service.[15]

  • Container Labeling: All waste containers must be labeled with a "Hazardous Waste" tag that clearly identifies the contents, including the full chemical name "rac trans-4-Cotinine Carboxylic Acid" and estimated concentrations.[16]

  • Decontamination of Glassware: Reusable glassware should be rinsed with a suitable solvent (one in which the compound is soluble), and the rinsate collected as hazardous liquid waste. Following this initial rinse, glassware can be washed using standard laboratory procedures.

By adhering to these scientifically grounded protocols, researchers can handle rac trans-4-Cotinine Carboxylic Acid with confidence, ensuring personal safety and the integrity of their valuable research.

References

  • A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • What PPE Should You Wear When Handling Acid 2026?. Uniform Manufacturer. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • Acid Resistant PPE: Safety for Chemical Workers. Accio. [Link]

  • Nicotine and Cotinine by Solid Phase Extraction. FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER CITY OF NEW YORK. [Link]

  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology (MIT). [Link]

  • Disposal of Chemical Waste. University of Birmingham Safety Office. [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]

  • The use of nitrogen compounds from organic waste. ResearchGate. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. ResearchGate. [Link]

  • Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. National Center for Biotechnology Information (NCBI). [Link]

Sources

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